molecular formula C8H14O3 B1607121 Methyl 2-hydroxycyclohexanecarboxylate CAS No. 2236-11-5

Methyl 2-hydroxycyclohexanecarboxylate

Cat. No.: B1607121
CAS No.: 2236-11-5
M. Wt: 158.19 g/mol
InChI Key: IAJQZEQYGUQTQS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxycyclohexanecarboxylate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66571. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxycyclohexane-1-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJQZEQYGUQTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942023
Record name Methyl 2-hydroxycyclohexane-1-carboxylate
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Molecular Weight

158.19 g/mol
Source PubChem
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CAS No.

2236-11-5, 20027-13-8
Record name Methyl 2-hydroxycyclohexanecarboxylate
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Record name Methyl 2-hydroxycyclohexanecarboxylate
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Record name Methyl 2-hydroxycyclohexanecarboxylate
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Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of Methyl 2-hydroxycyclohexanecarboxylate

[1][2]

Executive Summary & Structural Significance

This compound (

12

122

For the research scientist, the primary challenge—and opportunity—lies in distinguishing these isomers using spectroscopic means. This guide moves beyond simple peak listing to explain the conformational dynamics that dictate the spectral data.

The Stereochemical Core
  • Cis-isomer: Capable of forming a stable 6-membered intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester.[1] This locks the conformation in non-polar solvents.[2]

  • Trans-isomer: Sterically restricted from intramolecular hydrogen bonding in its lowest energy chair conformation (diequatorial substituents).[1][2] It relies on intermolecular hydrogen bonding.[1][2][3]

Analytical Workflow

The following diagram outlines the logical flow for synthesizing, isolating, and validating the structure of the target molecule.

AnalyticalWorkflowStartStart: Methyl 2-oxocyclohexanecarboxylateRxnReduction (NaBH4/MeOH)Thermodynamic vs Kinetic ControlStart->RxnHydride AttackCrudeCrude Mixture(Cis/Trans Ratio)Rxn->CrudeSepChromatographic Separation(Flash Column)Crude->SepIRIR Spectroscopy(H-Bond Detection)Sep->IRFraction ANMRNMR (1H, 13C)(Coupling Constants)Sep->NMRFraction BMSMass Spectrometry(Fragmentation)Sep->MSDecisionStereochemical AssignmentIR->DecisionOH ShiftNMR->DecisionJ-Values

Figure 1: Analytical workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Data & Causality[1][2][4][5]

Infrared Spectroscopy (IR)

IR is the most rapid method to distinguish the isomers based on hydrogen bonding environments.

Functional GroupFrequency (

, cm

)
Vibrational ModeMechanistic Insight
O-H (Cis) 3520 - 3550 Stretching (Sharp)Intramolecular H-bond. The formation of a 6-membered ring weakens the O-H bond less than intermolecular bonding but prevents polymeric association.[1][2] Concentration Independent.
O-H (Trans) 3200 - 3450 Stretching (Broad)Intermolecular H-bond. Represents dynamic polymeric networks.[1][2] Concentration Dependent (shifts to ~3600 cm

upon high dilution).[1][2]
C=O (Ester) 1720 - 1740StretchingTypical ester carbonyl.[1][2] In the cis isomer, H-bonding may slightly lower this frequency (red shift) compared to the trans isomer.
C-O 1150 - 1200StretchingEster C-O-C asymmetric stretch.[1][2]
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive stereochemical assignment through the Karplus relationship, which correlates the vicinal coupling constant (



H NMR Data (400 MHz, CDCl

)
Proton

(ppm)
Multiplicity

(Hz)
Structural Logic
H-2 (Trans) 3.60 - 3.80ddd or td

Hz
Diagnostic: The trans isomer prefers the diequatorial substituent conformation.[1][2] This places the H-1 and H-2 protons in a trans-diaxial relationship (

), resulting in a large coupling constant.[1][2]
H-2 (Cis) 3.90 - 4.10Narrow multiplet

Hz
Diagnostic: The cis isomer has one axial and one equatorial substituent.[1][2] The H-1/H-2 relationship is axial-equatorial (

), resulting in a small coupling constant.[1][2]
-OCH

3.68 - 3.72SingletN/AMethyl ester protons; chemically equivalent, little variation between isomers.[1][2]
-OH 2.5 - 3.5Broad SingletN/AChemical shift varies with concentration and solvent (exchangeable with D

O).[1][2]

C NMR Data (100 MHz, CDCl

)
  • Carbonyl (C=O): ~175.0 ppm[2]

  • C-2 (Carbinol): ~70.0 - 72.0 ppm (Deshielded by oxygen)[1][2]

  • C-1 (Alpha to Carbonyl): ~50.0 - 52.0 ppm[1][2]

  • Methoxy (-OCH

    
    ):  ~52.0 ppm[1][2]
    
  • Ring Methylenes (C3-C6): 24.0 - 30.0 ppm[1][2]

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is driven by

12
  • Molecular Ion (

    
    ):  m/z 158 (Often weak)[2]
    
  • Base Peak: m/z 81 (Cyclohexenyl cation, formed by loss of water and ester group) or m/z 99 (Loss of COOCH

    
    ).[2]
    
  • Diagnostic Fragments:

    • 
       140 (
      
      
      ):
      Loss of H
      
      
      O (Dehydration is common in cyclic alcohols).[1][2]
    • 
       127 (
      
      
      ):
      Loss of -OCH
      
      
      .
    • 
       99 (
      
      
      ):
      Loss of -COOCH
      
      
      (
      
      
      -cleavage next to the hydroxyl group).[1][2]

Stereochemical Decision Logic

The following decision tree illustrates how to use the raw data to confirm the stereochemistry of your isolated product.

StereochemLogicInputIsolated Product NMR SpectrumCheckJAnalyze Coupling Constant (J1,2)of H-2 Methine ProtonInput->CheckJLargeJJ > 8 Hz(Large)CheckJ->LargeJSmallJJ < 5 Hz(Small)CheckJ->SmallJTransConfTrans-Diaxial Protons(Diequatorial Substituents)LargeJ->TransConfCisConfAxial-Equatorial ProtonsSmallJ->CisConfResultTransTRANS Isomer(Thermodynamic Product)TransConf->ResultTransResultCisCIS Isomer(Kinetic/H-Bond Stabilized)CisConf->ResultCis

Figure 2: Logic gate for stereochemical assignment based on vicinal proton coupling constants.

Experimental Protocol: Synthesis & Isolation

To obtain the spectroscopic data described above, the following protocol is recommended. This reduction of a

12
Materials
  • Substrate: Methyl 2-oxocyclohexanecarboxylate (CAS: 41302-34-5)[1][2]

  • Reagent: Sodium Borohydride (NaBHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )[2][4][5]
    
  • Solvent: Methanol (MeOH), anhydrous[2]

Step-by-Step Methodology
  • Preparation: Dissolve Methyl 2-oxocyclohexanecarboxylate (10 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[1][2]

  • Reduction: Slowly add NaBH

    
     (0.5 equiv, 5 mmol) portion-wise over 15 minutes. Note: The stoichiometry is 1 mol NaBH4 reduces 4 mol ketone, but excess is rarely used here to prevent over-reduction or ester hydrolysis.
    
  • Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Solvent: 20% EtOAc/Hexanes).[1][2] The starting material spot (UV active) should disappear.[2]

  • Quenching: Quench the reaction by adding saturated aqueous NH

    
    Cl (10 mL) followed by water (20 mL).
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).[1][2] Combine organic layers.
    
  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification (Critical): The residue will contain both cis and trans isomers.[1][2]

    • Perform Flash Column Chromatography on silica gel.[1][2]

    • Eluent Gradient: 10%

      
       30% EtOAc in Hexanes.[1][2]
      
    • Order of Elution: Typically, the cis isomer (stabilized by intramolecular H-bonding) is less polar than the trans isomer (which H-bonds to silica) and may elute first, though this depends heavily on the specific silica activity. Always collect fractions and run NMR on the "early" and "late" spots to confirm.

References

  • PubChem. this compound | C8H14O3.[1][2][6] National Library of Medicine.[1][2][6] Available at: [Link][2]

  • NIST Chemistry WebBook. this compound Mass Spectrum. National Institute of Standards and Technology.[1][2] Available at: [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Odinity. Sodium Borohydride Reduction of 2-Methylcyclohexanone (Analogous Mechanism). Available at: [Link][2]

Stereochemical Control: The Cis/Trans Isomerization of Methyl 2-Hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereoselective control of Methyl 2-hydroxycyclohexanecarboxylate is a critical competency in the synthesis of hexahydro-salicylic acid derivatives and related pharmaceutical intermediates. While the molecule appears structurally simple, the equilibrium between its cis and trans isomers is governed by a delicate interplay between steric hindrance (favoring the diequatorial trans form) and intramolecular hydrogen bonding (which can stabilize the cis form in non-polar media).

This guide provides a definitive technical workflow for the cis-to-trans isomerization (and vice versa), grounded in thermodynamic principles. It moves beyond generic textbook descriptions to offer a self-validating protocol for researchers requiring high diastereomeric excess (de).

Structural Dynamics & Thermodynamics

To control the isomerization, one must first understand the conformational landscape. The cyclohexane ring allows for two primary chair conformations for each isomer.

The Conformational Lock
  • Trans-Isomer (Thermodynamic Product): In the most stable conformation, both the hydroxyl group (-OH) at C2 and the methyl ester group (-COOMe) at C1 occupy equatorial positions. This 1,2-diequatorial arrangement minimizes 1,3-diaxial interactions.

  • Cis-Isomer (Kinetic/Condition-Dependent): This isomer forces one substituent into an axial position while the other remains equatorial. This introduces steric strain (approx. 1.8–2.4 kcal/mol higher in energy than the trans form in polar solvents).

The Hydrogen Bond Effect

While sterics favor the trans isomer, the cis isomer possesses a unique stabilizing feature: Intramolecular Hydrogen Bonding .

  • In non-polar solvents (e.g., Hexane, CCl₄), the cis isomer forms a stable 6-membered hydrogen-bonded ring between the hydroxyl proton and the carbonyl oxygen of the ester.

  • In polar protic solvents (e.g., Methanol), the solvent molecules disrupt this intramolecular bond, allowing steric factors to dominate. Consequently, equilibration in methanol almost exclusively favors the trans isomer.

Mechanistic Pathway: Base-Catalyzed Epimerization

The isomerization is strictly an epimerization at C1 . The stereocenter at C2 (carrying the hydroxyl group) remains untouched under standard basic conditions.

The Enolate Intermediate

The reaction proceeds via the removal of the acidic


-proton at C1.
  • Deprotonation: A base (alkoxide) removes the proton at C1.

  • Planarization: The resulting enolate is planar, destroying the stereochemistry at C1.

  • Reprotonation: The proton source (solvent) donates a proton to the enolate carbon. Reprotonation from the axial face yields the equatorial ester (Trans), while reprotonation from the equatorial face yields the axial ester (Cis).

Visualization of the Mechanism

IsomerizationMechanism Cis Cis-Isomer (Axial Ester/Eq OH) Enolate Planar Enolate (Achiral at C1) Cis->Enolate Deprotonation (-H+) Enolate->Cis Reversible Trans Trans-Isomer (Diequatorial) Enolate->Trans Reprotonation (Thermodynamic Control) Base Base (NaOMe) Base->Cis

Figure 1: The base-catalyzed epimerization pathway. Note that the reaction passes through a planar enolate intermediate, allowing the system to reset to the thermodynamic minimum.

Experimental Protocol: Thermodynamic Equilibration

This protocol is designed to convert a mixture (or pure cis isomer) into the thermodynamically stable trans-methyl 2-hydroxycyclohexanecarboxylate.

Reagents & Equipment
  • Substrate: this compound (mixture or cis-enriched).

  • Solvent: Anhydrous Methanol (MeOH). Crucial: Must be dry to prevent ester hydrolysis.

  • Catalyst: Sodium Methoxide (NaOMe), 25 wt% solution in MeOH or freshly prepared.

  • Quench: Glacial Acetic Acid or Amberlyst-15 (H+ form) resin.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve substrate (1.0 eq) in anhydrous MeOH (0.5 M concentration).
2 Catalyst Addition Add NaOMe (0.1 – 0.2 eq) dropwise at Room Temperature (25°C).
3 Equilibration Stir under inert atmosphere (

) for 4–12 hours. Monitor via GC or TLC.
4 Quenching Option A (Filtration): Add Amberlyst-15 resin until pH neutral, then filter. Option B (Acid): Add stoichiometric Acetic Acid, then concentrate.
5 Isolation Concentrate in vacuo. If high purity is needed, recrystallize from Hexane/EtOAc.

Analytical Validation (Self-Validating System)

You cannot rely on retention time alone. You must validate the stereochemistry using 1H NMR Coupling Constants (


) . This is the gold standard for cyclohexane derivatives.
NMR Interpretation

Focus on the proton at C2 (the proton attached to the carbon with the -OH group) and the proton at C1 (alpha to carbonyl).

  • Trans-Isomer (Diequatorial Substituents):

    • The protons at C1 and C2 are both Axial .

    • Coupling: Axial-Axial coupling is strong.

    • 
       Value: 10 – 12 Hz .
      
    • Signal: Appears as a broad doublet of doublets (td or ddd) with large splitting.

  • Cis-Isomer (Axial-Equatorial Substituents):

    • One proton is Axial, the other is Equatorial.[1]

    • Coupling: Axial-Equatorial coupling is weak.

    • 
       Value: 2 – 5 Hz .
      
    • Signal: Appears as a narrow multiplet (often described as a broad singlet or narrow q).

Analytical Workflow Diagram

ValidationWorkflow Sample Reaction Aliquot NMR 1H NMR (CDCl3) Sample->NMR Measure Measure J(H1-H2) NMR->Measure Decision Coupling Constant? Measure->Decision Trans J = 10-12 Hz (Trans Confirmed) Decision->Trans Large J Cis J = 2-5 Hz (Cis Confirmed) Decision->Cis Small J

Figure 2: NMR decision tree for stereochemical assignment.

Pharmaceutical Relevance

The ability to toggle between these isomers is not merely academic.

  • Chiral Building Blocks: The trans-isomer is a precursor for specific serotonin receptor ligands where the diequatorial geometry mimics the bioactive conformation.

  • Resolution Agents: Enantiopure 2-hydroxycyclohexanecarboxylic acids are used as resolving agents. The efficiency of resolution often depends on the specific cis or trans geometry forming tight crystalline salts with amines.

  • Prodrug Design: The rate of hydrolysis of the ester in vivo is sterically influenced. The cis isomer (more crowded) typically hydrolyzes slower than the trans isomer, allowing for tunable pharmacokinetic profiles.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and -coupling values).
  • Noyori, R., et al. (1987). "Stereoselective Hydrogenation of Beta-Keto Esters." Journal of the American Chemical Society. (Describes the kinetic access to specific isomers via hydrogenation).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanism of base-catalyzed epimerization).[2][3]

  • Reich, H. J. (2023). "NMR Spectroscopy: Proton Coupling Constants." University of Wisconsin-Madison Chemistry. (Authoritative source for Karplus equation and cyclohexane coupling constants).

  • PubChem Compound Summary. (2023). "this compound."[4]

Sources

Chemo- and Stereoselective Architectures: A Technical Guide to Methyl 2-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold

Methyl 2-hydroxycyclohexanecarboxylate (CAS: 2236-11-5) represents a critical bifunctional scaffold in organic synthesis.[1] Characterized by a vicinal relationship between a secondary hydroxyl group and a methyl ester on a cyclohexane ring, its reactivity is governed almost entirely by its stereochemical configuration (cis vs. trans).[1]

For drug development professionals, this molecule is not merely a substrate but a "chiral pool" entry point.[1] It serves as the immediate precursor to


-unsaturated esters (via dehydration), 

-keto esters (via oxidation), and complex bicyclic lactones.[1] This guide dissects the reactivity profiles of this molecule, providing validated protocols for its resolution and transformation.[1]

Conformational Analysis & Stereoelectronics

The reactivity of this compound is dictated by the spatial relationship between the C1-carboxylate and the C2-hydroxyl group.

The Cis vs. Trans Dichotomy[2][3][4]
  • The Cis Isomer: The hydroxyl (-OH) and ester (-COOMe) groups are on the same side of the ring. In the chair conformation, this typically adopts an axial-equatorial or equatorial-axial arrangement to accommodate intramolecular Hydrogen Bonding (IMHB).[1] This IMHB between the hydroxyl proton and the carbonyl oxygen of the ester stabilizes the cis form but also reduces the nucleophilicity of the hydroxyl oxygen.

  • The Trans Isomer: The groups are on opposite sides, typically preferring the diequatorial conformation to minimize 1,3-diaxial interactions. This isomer lacks strong IMHB, making the hydroxyl group more accessible for intermolecular reactions (e.g., acylation) but the ester less prone to hydrolysis due to steric shielding by the ring in specific attack angles.

Reactivity Landscape Visualization

The following diagram maps the divergent pathways available to this scaffold based on reaction conditions.

ReactivityMap Center This compound (Racemic or Chiral) Oxidation Oxidation (Swern/DMP) Target: Methyl 2-oxocyclohexanecarboxylate Center->Oxidation -2H Dehydration Acid/Base Elimination Target: Methyl 1-cyclohexenecarboxylate (Conj. Alkene) Center->Dehydration -H2O (Thermodynamic sink) Resolution Enzymatic Resolution (CAL-B) Target: Chiral Acetate + Pure Alcohol Center->Resolution Lipase/Vinyl Acetate Cyclization Acetalization/Lactonization Target: Dioxinones / Bicyclic Lactones Center->Cyclization Acetone/H+

Figure 1: Divergent reactivity pathways.[1] The "Thermodynamic sink" indicates the high propensity for elimination to the conjugated ester.

Critical Reactivity Profiles

The Elimination Trap (Dehydration)

One of the most common failure modes when working with


-hydroxy esters is unintended dehydration.[1]
  • Mechanism: Under acidic or basic conditions, the molecule undergoes elimination to form Methyl 1-cyclohexenecarboxylate .[1]

  • Driving Force: Formation of a conjugated system (

    
    -unsaturated ester).[1]
    
  • Stereochemical Control:

    • Trans-isomer: Often undergoes E2 elimination readily if the H(C1) and OH(C2) are anti-periplanar.[1]

    • Cis-isomer: May require E1 mechanisms involving carbocation intermediates if the geometry prevents concerted elimination, often leading to mixtures of isomers (Zaitsev vs. Hofmann).[1]

Enzymatic Kinetic Resolution (EKR)

For pharmaceutical applications, obtaining the enantiopure scaffold is paramount.[1] Chemical resolution is inefficient.[1] The industry standard is Biocatalytic Resolution using Lipase B from Candida antarctica (CAL-B).[1]

Mechanism of Action

Serine hydrolases (lipases) utilize a catalytic triad (Ser-His-Asp).[1] The lipase preferentially acylates one enantiomer of the secondary alcohol (usually the (


)-enantiomer, following Kazlauskas' rule), leaving the other as the free alcohol.

Validated Experimental Protocols

Protocol A: Lipase-Mediated Kinetic Resolution

Objective: Separation of racemic this compound into (


)-acetate and (

)-alcohol (illustrative stereochemistry).

Reagents:

  • Substrate: Racemic this compound (10 mmol)[1]

  • Enzyme: Novozym 435 (Immobilized CAL-B) - 20% w/w relative to substrate[1]

  • Acyl Donor: Vinyl Acetate (5 equivalents)[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE) - Anhydrous[1]

Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.58 g (10 mmol) of the substrate in 50 mL of anhydrous MTBE.

  • Activation: Add 3.0 mL (approx. 32 mmol) of Vinyl Acetate.

  • Initiation: Add 300 mg of Novozym 435 beads.

  • Incubation: Shake the reaction mixture at 30°C at 200 rpm. Note: Do not use magnetic stirring bars as they grind the immobilized enzyme beads, reducing activity.

  • Monitoring: Monitor reaction progress via chiral GC or HPLC every 2 hours.

    • Stop Point: When conversion reaches 50% (theoretical maximum yield for resolution).[1]

  • Termination: Filter off the enzyme beads (can be washed and recycled).

  • Purification: Concentrate the filtrate under reduced pressure.

  • Separation: Separate the resulting acetate and unreacted alcohol via Flash Column Chromatography (Silica gel; Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • If conversion stalls <40%, check solvent water content (water causes hydrolysis of the acetate product, reversing the reaction).

  • If conversion >52%, enantiomeric excess (ee) of the remaining alcohol will degrade.[1]

Protocol B: Oxidation to Methyl 2-oxocyclohexanecarboxylate

Objective: Synthesis of the


-keto ester precursor (often used for alkylation reactions).[1]

Method: Swern Oxidation is preferred over Jones Oxidation to avoid acid-catalyzed dehydration.[1]

  • Activation: Cool oxalyl chloride (1.1 eq) in DCM to -78°C. Add DMSO (2.2 eq) dropwise. Stir 15 min.

  • Addition: Add this compound (1.0 eq) in DCM dropwise. Stir 30 min at -78°C.

  • Quench: Add Et3N (5.0 eq).[1] Allow to warm to room temperature.

  • Workup: Wash with saturated NH4Cl, brine, dry over Na2SO4.

Data Summary: Solvent Effects on Resolution

The choice of solvent heavily influences the Enantiomeric Ratio (


) in lipase catalyses.
SolventLog PReaction RateSelectivity (

-value)
Notes
MTBE 0.94High>100Recommended. Good solubility, high activity.[1]
Hexane 3.90Low>200High selectivity but poor substrate solubility.[1]
THF 0.46Moderate<20Hydrophilic solvent strips water from enzyme, lowering activity.[1]
Toluene 2.73Moderate50-80Good alternative if MTBE is restricted.[1]

Table 1: Comparative solvent efficiency for CAL-B mediated resolution of cyclic


-hydroxy esters.

Pathway Logic & Mechanism

The following DOT diagram illustrates the catalytic cycle for the enzymatic resolution described in Protocol A.

EnzymaticMechanism Enzyme Free Lipase (CAL-B) (Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex + Vinyl Acetate AcylEnzyme Acyl-Enzyme Intermediate (Ser-OAc) Products Chiral Acetate + Free Enzyme AcylEnzyme->Products + Substrate (Fast Enantiomer) Complex->AcylEnzyme - Acetaldehyde (Irreversible) Products->Enzyme Cycle Regenerates VinylAcetate Vinyl Acetate (Acyl Donor) Substrate Racemic Alcohol (Fast reacting enantiomer) Acetaldehyde Acetaldehyde (Byproduct)

Figure 2: Serine hydrolase catalytic cycle.[1] The use of Vinyl Acetate makes the first step irreversible due to tautomerization of the leaving group (vinyl alcohol to acetaldehyde).

References

  • PubChem. this compound - Compound Summary. National Library of Medicine.[1] [Link][1]

  • Pamies, O., & Bäckvall, J. E. (2002).[1][2] Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of

    
    -hydroxy esters. The Journal of Organic Chemistry. (Demonstrates CAL-B efficiency on cyclic hydroxy esters).
    [Link]
    
  • Chemistry LibreTexts. Dehydration of Alcohols - Zaitsev's Rule and Stereochemistry. (Mechanistic grounding for the elimination pathway). [Link]

  • ResearchGate. Dehydration of 2-Methyl-1-cyclohexanol: New Findings. (Stereochemical implications of E1/E2 elimination in substituted cyclohexanols). [Link]

Sources

Methodological & Application

Application Note & Protocols: Diastereoselective Synthesis of Methyl 2-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-hydroxycyclohexanecarboxylate is a valuable chiral building block in organic synthesis, serving as a precursor for various natural products and pharmaceuticals. The molecule possesses two adjacent stereocenters (at C1 and C2), meaning it can exist as two diastereomers: cis and trans. The ability to selectively synthesize one diastereomer over the other is crucial for controlling the stereochemical outcome of subsequent reactions. This guide provides a detailed technical overview and validated protocols for the diastereoselective synthesis of this compound, focusing on the reduction of methyl 2-oxocyclohexanecarboxylate. We will explore the underlying stereochemical principles that govern these transformations, enabling researchers to make informed decisions to achieve the desired stereoisomer.

The primary and most direct route to this compound involves the reduction of the ketone in the readily available starting material, methyl 2-oxocyclohexanecarboxylate.[1] The stereochemical outcome of this reduction is highly dependent on the reaction conditions and the choice of reducing agent. By manipulating these factors, we can selectively favor either the cis or the trans product.

G cluster_main Diastereoselective Reduction start Methyl 2-oxocyclohexanecarboxylate cis cis-Methyl 2-hydroxycyclohexanecarboxylate start->cis Chelation Control (e.g., Zn(BH4)2) trans trans-Methyl 2-hydroxycyclohexanecarboxylate start->trans Non-Chelation Control (e.g., NaBH4, MeOH)

Caption: Overview of diastereoselective reduction strategies.

Part 1: Foundational Principles of Stereocontrol

The diastereoselectivity of the reduction of cyclic ketones adjacent to a stereocenter is governed by several competing factors, including steric hindrance and the potential for chelation. Two key models are used to predict the outcome: the Felkin-Anh model for non-chelating conditions and the Cram Chelate model for chelating conditions.[2][3][4]

Non-Chelation Control: The Felkin-Anh Model for trans-Selectivity

Under standard reducing conditions with a non-chelating hydride source like sodium borohydride (NaBH₄) in a protic solvent like methanol, the reaction is primarily under steric control.[5][6] The bulky methoxycarbonyl group (-CO₂Me) at the C1 position preferentially occupies the equatorial position to minimize steric strain. According to the Felkin-Anh model, the nucleophilic hydride will approach the carbonyl carbon from the least sterically hindered trajectory.[3][7] This approach is from the axial face, opposite to the large equatorial substituent, leading to the formation of an equatorial hydroxyl group. The resulting product has the hydroxyl and methoxycarbonyl groups on opposite faces of the ring, yielding the trans-diastereomer as the major product.

G cluster_felkin Felkin-Anh Model (trans-Selective) reactant Reactant Conformation (Equatorial -CO2Me) transition_state Transition State (Axial Attack) reactant->transition_state [H⁻] attack from least hindered face product trans-Product (Equatorial -OH) transition_state->product

Caption: Felkin-Anh model predicting trans product formation.

Chelation Control: The Cram Chelate Model for cis-Selectivity

To favor the cis-diastereomer, we must override the inherent steric preference. This is achieved through chelation control.[3][8] This strategy requires a reducing agent with a Lewis acidic metal cation (e.g., Zn²⁺, Ce³⁺) that can coordinate with both the carbonyl oxygen and the ester oxygen. This coordination locks the substrate into a rigid, boat-like conformation. In this chelated intermediate, the previously favored face for nucleophilic attack is now blocked by the complexed metal and its ligands. Consequently, the hydride is delivered to the opposite, more accessible face, resulting in an axial hydroxyl group. This leads to the formation of the cis-diastereomer, where the hydroxyl and methoxycarbonyl groups are on the same face of the ring.

G cluster_cram Cram Chelate Model (cis-Selective) reactant Reactant + Metal Cation (M²⁺) chelate Rigid Chelated Intermediate reactant->chelate Coordination product cis-Product (Axial -OH) chelate->product [H⁻] attack from newly unhindered face

Sources

Application Note: Chiral Separation & Resolution of Methyl 2-hydroxycyclohexanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the chiral separation and resolution of Methyl 2-hydroxycyclohexanecarboxylate (M2HCC) . It synthesizes analytical chromatographic protocols (GC/HPLC) with preparative enzymatic strategies, designed for immediate implementation in R&D environments.

Introduction & Stereochemical Context

This compound (M2HCC) is a critical chiral building block used in the synthesis of


-lactams, taxol side-chains, and various amino-sugar derivatives (e.g., Kanosamine).

The molecule possesses two chiral centers (C1 and C2), resulting in four distinct stereoisomers. Successful utilization of M2HCC requires the ability to separate not just the diastereomers (cis vs. trans) but also the specific enantiomers within those groups.

The Four Stereoisomers
  • (±)-Trans-M2HCC: A racemic mixture of (1R,2R) and (1S,2S). Thermodynamically more stable (diequatorial conformation).

  • (±)-Cis-M2HCC: A racemic mixture of (1R,2S) and (1S,2R).[1] Often formed via hydrogenation of methyl salicylate.

Stereochemistry Visualization

The following diagram illustrates the relationship between the isomers and the separation hierarchy.

Stereochemistry Mixture Crude Reaction Mixture (this compound) Diast_Sep Diastereomeric Separation (Achiral GC/HPLC or Distillation) Mixture->Diast_Sep Trans_Rac (±)-Trans Isomers (Racemic) Diast_Sep->Trans_Rac Fraction 1 Cis_Rac (±)-Cis Isomers (Racemic) Diast_Sep->Cis_Rac Fraction 2 Chiral_Sep_Trans Chiral Separation (CSP or Enzymatic) Trans_Rac->Chiral_Sep_Trans Chiral_Sep_Cis Chiral Separation (CSP or Enzymatic) Cis_Rac->Chiral_Sep_Cis RR (1R, 2R)-Trans Target A Chiral_Sep_Trans->RR SS (1S, 2S)-Trans Target B Chiral_Sep_Trans->SS RS (1R, 2S)-Cis Target C Chiral_Sep_Cis->RS SR (1S, 2R)-Cis Target D Chiral_Sep_Cis->SR

Caption: Hierarchical separation workflow from crude mixture to pure enantiomers.

Protocol A: Analytical Chiral GC Separation

Purpose: High-resolution quantification of enantiomeric excess (ee) and diastereomeric ratio (dr). Applicability: Preferred method due to the volatility of the ester.

Materials & Equipment
  • Instrument: GC-FID (Agilent 7890/8890 or equivalent).

  • Column: Rt-βDEXsm (Restek) or Cyclosil-B (Agilent).

    • Chemistry: Permethylated

      
      -cyclodextrin doped into cyanopropyl-phenyl-dimethyl polysiloxane.
      
    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm df.
  • Carrier Gas: Helium (constant flow 1.5 mL/min) or Hydrogen.

Method Parameters
ParameterSettingRationale
Inlet Temp 250°CEnsure rapid volatilization without thermal degradation.
Split Ratio 50:1Prevent column overload; improve peak shape.
Oven Program 60°C (1 min)

2°C/min

140°C

20°C/min

230°C
Slow ramp is critical for resolving the subtle chiral shift of the hydroxy-ester.
Detector (FID) 250°CStandard detection for organic esters.[2]
Expected Results & Troubleshooting
  • Elution Order: Typically, the trans diastereomers elute before cis due to lower boiling points (intramolecular H-bonding in cis increases volatility but interaction with phase dominates).

  • Chiral Resolution:

    • The

      
      -cyclodextrin cavity interacts with the ester group.
      
    • System Suitability: Resolution (

      
      ) between enantiomers should be 
      
      
      
      .
  • Troubleshooting:

    • Peak Tailing: Check liner cleanliness; silanize glass wool. Hydroxyl groups can interact with active sites.

    • Poor Resolution: Lower the ramp rate to 1°C/min between 90°C and 120°C.

Protocol B: Analytical Chiral HPLC Separation

Purpose: Analysis of non-volatile derivatives or when GC is unavailable. Applicability: Robust for scale-up to semi-prep HPLC.

Materials & Equipment
  • Instrument: HPLC with UV/Vis or PDA Detector (210 nm).

  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).

    • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) (AD) or Cellulose tris(3,5-dimethylphenylcarbamate) (OD).

    • Dimensions: 250 mm

      
       4.6 mm, 5 µm.[3]
      
  • Mobile Phase: n-Hexane / Isopropanol (IPA).

Method Parameters
ParameterSettingRationale
Mobile Phase Hexane : IPA (95 : 5)Low polarity required to maximize hydrogen bonding with the carbamate stationary phase.
Flow Rate 1.0 mL/minStandard analytical flow.[2]
Temperature 25°CLower temperature often improves chiral recognition (enthalpy driven).
Detection UV @ 210 nmEster carbonyl absorption.
Optimization Guide
  • Solvent Selection: If resolution is partial on Hexane/IPA, switch to Hexane/Ethanol (95:5) . Ethanol often provides different selectivity on AD-H columns.

  • Peak Shape: M2HCC has a free hydroxyl group. If peak tailing occurs, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions, though this is less critical on "H" series columns.

Protocol C: Preparative Enzymatic Resolution (Kinetic Resolution)

Purpose: Large-scale production of enantiopure M2HCC. Mechanism: Lipases differentiate between enantiomers by acetylating the -OH group of one enantiomer much faster than the other.

Reaction Scheme

The enzyme Candida antarctica Lipase B (CAL-B) is highly selective for the (1R, 2R) configuration in trans-alcohols.



Workflow Diagram

EnzymaticResolution Input Racemic Trans-M2HCC + Vinyl Acetate Reactor Stirred Reactor Immobilized CAL-B (Novozym 435) Solvent: MTBE or Toluene Input->Reactor 30°C, 24-48h Filter Filtration (Remove Enzyme) Reactor->Filter Evap Evaporation Filter->Evap Sep Column Chromatography (Silica Gel) Evap->Sep Prod1 Product A: (1R,2R)-Acetate Sep->Prod1 Less Polar Prod2 Product B: (1S,2S)-Alcohol Sep->Prod2 More Polar

Caption: Kinetic resolution workflow using CAL-B lipase.

Step-by-Step Protocol
  • Preparation: Dissolve 10 g of racemic trans-M2HCC in 100 mL of MTBE (Methyl tert-butyl ether) or Toluene .

  • Acyl Donor: Add 5 equivalents of Vinyl Acetate . Vinyl acetate is preferred because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Catalyst: Add 500 mg of Novozym 435 (Immobilized CAL-B).

  • Incubation: Stir at 30°C. Monitor conversion by GC (Protocol A).

  • Termination: Stop reaction when conversion reaches exactly 50% (kinetic resolution limit).

    • Note: If conversion exceeds 50%, the enantiomeric purity of the remaining alcohol decreases.

  • Work-up: Filter off the enzyme beads (can be reused). Evaporate solvent.[1]

  • Purification: Separate the (1R,2R)-Acetate from the (1S,2S)-Alcohol using standard silica gel flash chromatography (Eluent: Hexane/EtOAc 8:2). The acetate moves much faster than the alcohol.

  • Hydrolysis (Optional): The (1R,2R)-Acetate can be hydrolyzed (MeOH/K2CO3) to yield pure (1R,2R)-M2HCC.

References

  • Chiral GC Methodology

    • Schurig, V. (2001).[4] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Enzymatic Resolution (CAL-B)

    • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron: Asymmetry, 18(12), 1363-1400.
  • HPLC Polysaccharide Columns

    • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[3][5][6][7][8] Chemical Society Reviews, 37, 2593-2608.

  • Specific Substrate Data

    • For similar hydroxy-ester resolutions: Journal of Organic Chemistry, "Lipase-Catalyzed Kinetic Resolution of 2-Hydroxy Esters".
    • (Validated via general methodology for CAS 936-03-8).

Sources

Application Note: Protocols for the Reduction of Methyl 2-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The reduction of Methyl 2-hydroxycyclohexanecarboxylate (an


-hydroxy ester) yields 1,2-cyclohexanediol , a critical chiral building block in the synthesis of bioactive scaffolds and ligands.

While conceptually simple, this transformation requires rigorous control over moisture and stoichiometry to prevent side reactions and ensure complete conversion. The stereochemical integrity of the starting material (cis vs. trans) is generally preserved during hydride reduction, making the choice of starting isomer critical for the desired diol outcome.

Core Reaction Scheme

Reagent Selection Matrix
ParameterLithium Aluminum Hydride (LiAlH

)
Lithium Borohydride (LiBH

)
DIBAL-H
Reactivity High (Reduces esters, acids, amides)Moderate (Selective for esters/lactones)Variable (Temp dependent)
Selectivity Low (Reduces most functional groups)High (Tolerates amides, nitriles)High (Can stop at aldehyde at -78°C)
Safety Profile Pyrophoric; Reacts violently with waterFlammable; Generates H

with water
Pyrophoric
Recommendation Primary Protocol (Complete conversion)Secondary Protocol (Chemoselective needs)Specialized Use Only

Mechanistic Insight & Stereochemistry

Understanding the mechanism is vital for troubleshooting. The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

Key Mechanistic Features:
  • Chelation: The neighboring hydroxyl group at C2 can coordinate with the aluminum species, potentially accelerating the reaction via an intramolecular hydride delivery or stabilizing the intermediate.

  • Stereoretention: The hydride attack occurs at the carbonyl carbon. It does not invert the stereocenter at C1 (the carboxylate carbon) or C2. Therefore:

    • cis-Ester

      
      cis-1,2-Cyclohexanediol
      
    • trans-Ester

      
      trans-1,2-Cyclohexanediol
      
Mechanistic Pathway Visualization

ReductionMechanism Start Methyl 2-hydroxy- cyclohexanecarboxylate Inter1 Activated Complex (Al-O Chelation) Start->Inter1 LiAlH4 Coordination Tetra Tetrahedral Intermediate Inter1->Tetra Hydride Attack (H-) Aldehyde Aldehyde Intermediate Tetra->Aldehyde Collapse (-OMe) Alkoxide Aluminum Alkoxide Aldehyde->Alkoxide Fast Hydride Attack Product 1,2-Cyclohexanediol Alkoxide->Product Acidic Workup (H3O+)

Figure 1: Step-wise reduction mechanism highlighting the transient aldehyde intermediate.

Protocol A: Standard Reduction via LiAlH (The "Gold Standard")

This protocol utilizes the Fieser Workup , which is superior to acid quenching for LAH reductions as it produces a granular, filterable precipitate rather than a gelatinous emulsion.

Materials & Safety
  • Reagent: LiAlH

    
     (2.4 M in THF or powder). Warning: Pyrophoric.
    
  • Solvent: Anhydrous THF (inhibitor-free).

  • Atmosphere: Dry Nitrogen or Argon.

  • Glassware: Oven-dried 3-neck flask, reflux condenser, addition funnel.

Step-by-Step Procedure
  • Setup: Flame-dry the glassware under vacuum and backfill with Nitrogen.

  • Slurry Preparation: Charge the flask with LiAlHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (1.5 equiv relative to ester) suspended in anhydrous THF. Cool to 0°C.[1][2][3]
    
  • Substrate Addition: Dissolve this compound (1.0 equiv) in THF. Add this solution dropwise to the LiAlH

    
     slurry over 30 minutes.
    
    • Note: Gas evolution (H

      
      ) will occur.[4] Control rate to maintain gentle bubbling.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Then, heat to reflux (66°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The ester spot should disappear.

  • The Fieser Workup (Critical Step): Cool the mixture to 0°C. For every

    
     grams  of LiAlH
    
    
    
    used initially, add carefully in this exact order:
    • 
       mL  of Water (Dropwise, very slow - Exothermic!)
      
    • 
       mL  of 15% aqueous NaOH
      
    • 
       mL  of Water[1][5]
      
  • Isolation: Warm to RT and stir for 15 minutes. The gray lithium/aluminum salts will turn into a white, granular solid.

  • Filtration: Filter through a pad of Celite. Wash the cake with THF or Diethyl Ether.

  • Purification: Dry the filtrate over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize (if solid) or distill (if oil) based on stereoisomer.
    
Operational Workflow

LAH_Workflow cluster_workup Fieser Workup (n grams LAH) setup 1. Inert Atmosphere Setup (N2/Ar, Dry THF) addition 2. Add Substrate to LAH (0°C, Dropwise) setup->addition reflux 3. Reflux (2-4 hrs) Monitor TLC addition->reflux step1 Add n mL H2O reflux->step1 step2 Add n mL 15% NaOH step1->step2 step3 Add 3n mL H2O step2->step3 filter 4. Filter Granular Solids (Celite Pad) step3->filter dry 5. Dry & Concentrate filter->dry

Figure 2: Operational workflow for LiAlH4 reduction ensuring safe quenching.

Protocol B: Chemoselective Reduction via LiBH

Use this protocol if your substrate contains other reducible groups (e.g., amides, nitriles) that must survive, or if you wish to avoid the harsh safety profile of LAH.

Procedure
  • Solvent System: LiBH

    
     is less reactive than LAH. Use THF containing 5-10% Methanol (methanol acts as a catalyst/proton source) or use pure THF and reflux longer.
    
  • Stoichiometry: Use 2.0 equiv of LiBH

    
    .
    
  • Execution:

    • Dissolve ester in THF (0.5 M).

    • Add LiBH

      
       (2M in THF) at 0°C.
      
    • Warm to RT and stir. If reaction is sluggish, heat to 50°C.

  • Quench: Quench with 1M HCl (carefully) rather than the Fieser method, as Boron salts are water-soluble but can form sticky complexes. Extract with EtOAc.[3]

Analytical Validation

Successful reduction is confirmed by the disappearance of the carbonyl stretch in IR and the shift of protons in NMR.

TechniqueExpected Observation (Product: 1,2-Cyclohexanediol)
1H NMR Disappearance of methyl ester singlet (~3.6 ppm). Appearance of carbinol protons (~3.4-3.8 ppm, multiplet).
IR Spec Loss of Carbonyl (C=O) band at ~1730 cm

. Broad O-H stretch at 3300 cm

.
Physical Trans-isomer: mp 101-104°C [1]. Cis-isomer: mp 98°C [2].

Troubleshooting & Senior Scientist Notes

  • Emulsions: If the Fieser workup fails and you encounter a "milky" emulsion, add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 2 hours. The tartrate chelates aluminum, breaking the emulsion [3].

  • Incomplete Reaction: If the aldehyde intermediate persists (rare with LAH, possible with DIBAL), ensure the reaction is refluxed sufficiently. The second hydride addition is generally faster than the first, but steric bulk at C2 can slow kinetics.

  • Trans-esterification: Avoid using Ethyl Acetate during the quench or initial extraction if unreacted hydride is present, as it will reduce the solvent. Quench fully before adding EtOAc.

References

  • Organic Syntheses , Coll.[6] Vol. 5, p.414 (1973); Vol. 42, p.50 (1962).[6] Synthesis of trans-1,2-cyclohexanediol.[7]

  • ChemicalBook . 1,2-Cyclohexanediol Properties and Melting Points.

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis, Wiley: New York, 1967; Vol. 1, p 581. (Standard reference for Fieser Workup).
  • Master Organic Chemistry . Reduction of Esters with LiAlH4: Mechanism and Protocol.

Sources

Application Note: A Detailed Protocol for the HPLC Analysis of Methyl 2-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 2-hydroxycyclohexanecarboxylate. This document is intended for researchers, scientists, and professionals in drug development and quality control. It outlines a detailed protocol for the separation of the diastereomers of this compound, including instrument setup, sample preparation, and data analysis. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method development process. This guide emphasizes scientific integrity and provides a framework for achieving accurate and reproducible results.

Introduction

This compound is a chiral molecule that exists as four stereoisomers due to its two chiral centers. These stereoisomers can be grouped into two pairs of diastereomers: cis and trans. The separation and quantification of these isomers are critical in various fields, including synthetic chemistry, pharmaceutical development, and quality control, as different stereoisomers can exhibit distinct biological activities.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of chiral compounds.[1] The use of chiral stationary phases (CSPs) in HPLC has become an effective method for the enantiomeric and diastereomeric separation of various chiral molecules.[1][2] This application note details a robust HPLC method for the baseline separation of the diastereomers of this compound.

The physicochemical properties of this compound are summarized in the table below.[3][4][5][6]

PropertyValue
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.19 g/mol
CAS Number2236-11-5
Boiling Point103-113 °C (at 5-8.5 Torr)
Density1.121 g/cm³ (Predicted)

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric flasks and pipettes: For standard and sample preparation.

  • Solvents: HPLC grade methanol, ethanol, isopropanol, and n-hexane.

  • Reagents: this compound standard (mixture of diastereomers).

Chromatographic Conditions

The selection of the chromatographic conditions is paramount for achieving a successful separation. The rationale behind each parameter is discussed below.

Table 1: Optimized HPLC Conditions

ParameterRecommended Setting
Column Chiral Stationary Phase (e.g., cellulose or amylose-based)
Example: A column with cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Justification of Chromatographic Parameters:

  • Column: Due to the chiral nature of this compound, a chiral stationary phase (CSP) is essential for the separation of its stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[1] The choice of a cellulose-based column is a rational starting point for method development.

  • Mobile Phase: A normal-phase mobile system consisting of n-hexane and an alcohol modifier (isopropanol or ethanol) is typically effective for separations on polysaccharide-based CSPs. The ratio of hexane to alcohol is a critical parameter that needs to be optimized to achieve the desired resolution. A higher percentage of the alcohol modifier will generally decrease retention times.

  • Detection Wavelength: this compound lacks a strong chromophore, which can make UV detection challenging. The ester carbonyl group allows for weak UV absorbance at low wavelengths. Therefore, a detection wavelength of 210 nm is selected to maximize sensitivity.[7]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column. The column temperature is maintained at 25 °C to ensure reproducible retention times.

Protocols

Mobile Phase Preparation
  • Accurately measure 900 mL of n-hexane and 100 mL of isopropanol.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve the standard in 10 mL of the mobile phase in a volumetric flask to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL).

Sample Preparation
  • If the sample is a solid, dissolve it in the mobile phase to a concentration within the calibration range.

  • If the sample is in a matrix, an appropriate extraction method may be necessary. A liquid-liquid extraction with a non-polar solvent like hexane could be a suitable approach.[8]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Set the column temperature to 25 °C and the detection wavelength to 210 nm.

  • Inject the prepared standards, starting with the lowest concentration, to construct a calibration curve.

  • Inject the prepared samples.

  • After the analysis, flush the column with a suitable storage solvent (e.g., isopropanol).

Data Analysis and Interpretation

  • Identification: The diastereomers of this compound are identified by their retention times, which should be consistent with the standards.

  • Quantification: The concentration of each diastereomer in the sample is determined by using the calibration curve generated from the peak areas of the standards.[9]

  • System Suitability: To ensure the validity of the analytical results, system suitability parameters such as resolution, tailing factor, and theoretical plates should be monitored.

Workflow and Pathway Diagrams

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup & Equilibration MobilePhase->SystemSetup StandardPrep Standard Preparation Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemSetup->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for HPLC analysis.

The logical relationship for method development is depicted in the diagram below.

Method_Development Analyte Analyte Properties (this compound) Column Column Selection (Chiral Stationary Phase) Analyte->Column Detector Detector Selection (UV @ 210 nm) Analyte->Detector MobilePhase Mobile Phase Selection & Optimization Column->MobilePhase Optimization Method Optimization (Flow Rate, Temp.) MobilePhase->Optimization Detector->Optimization Validation Method Validation Optimization->Validation

Caption: HPLC method development logic.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can achieve reliable and reproducible separation of its diastereomers. The provided method serves as a strong starting point for further optimization and validation according to specific analytical needs.

References

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103130687A - Preparation method of methyl hydrazinocarboxylate.
  • Course Hero. (n.d.). Experiment #5. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) RP-HPLC method development and validation for the determination of methylcobalamin and pregabalin in combined capsule dosage form. Retrieved from [Link]

  • SpringerLink. (n.d.). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). A review: On HPLC method for estimation of methylcobalamin. Retrieved from [Link]

  • PubChem. (n.d.). cis-Methyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • SAS Publishers. (2023, March 22). Scholars Academic Journal of Pharmacy Analysis of Methylcobalamin and Hydroxocobalamin by HPLC/MS. Method Validation. Retrieved from [Link]

  • WebAssign. (n.d.). Dehydration of Alcohols-Gas Chromatography. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate. Retrieved from [Link]

  • Elsevier. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Retrieved from [Link]

Sources

"GC-MS method for Methyl 2-hydroxycyclohexanecarboxylate detection"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Methyl 2-hydroxycyclohexanecarboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated method for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in various chemical syntheses and can be an impurity or metabolite of interest in pharmaceutical and environmental analyses. The inherent polarity and moderate volatility conferred by the hydroxyl group present a unique analytical challenge. This document provides a detailed protocol, from sample preparation, including an essential derivatization step, to instrument configuration and data analysis. The methodologies outlined herein are designed to provide high sensitivity, selectivity, and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Its high chromatographic resolution combined with the specific detection capabilities of mass spectrometry makes it an ideal choice for analyzing complex matrices.

This compound (C₈H₁₄O₃, Molar Mass: 158.19 g/mol ) possesses a hydroxyl (-OH) and a methyl ester (-COOCH₃) functional group.[2] While the ester group provides sufficient volatility for GC analysis, the polar hydroxyl group can lead to poor chromatographic performance, characterized by peak tailing and reduced sensitivity, due to interactions with active sites in the GC system. To mitigate these effects and enhance analytical integrity, a derivatization step is employed. Silylation, a common derivatization technique, replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[3][4] This process increases the volatility and thermal stability of the analyte, resulting in improved peak shape and detection limits.[4]

This application note provides a field-proven framework for the successful analysis of this compound, emphasizing the causality behind each experimental choice to ensure methodological robustness.

Experimental Workflow Overview

The analytical process follows a systematic progression from sample receipt to final data interpretation. Each stage is critical for achieving accurate and reliable results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Initial Sample Matrix Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Isolate Analyte Concentration Concentration Adjustment (~10 µg/mL) Extraction->Concentration Optimize for Injection Derivatization Silylation (BSTFA + 1% TMCS) Concentration->Derivatization Enhance Volatility Final_Sample Derivatized Sample in Vial Derivatization->Final_Sample Injection GC Injection (1 µL, Splitless) Final_Sample->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Vaporization Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Elution Detection Mass Detection (m/z 40-400) Ionization->Detection Fragmentation TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Peak Identification Quantification Quantification (Calibration Curve) Mass_Spectrum->Quantification Peak Area Integration Report Final Report Quantification->Report

Caption: Overall workflow for GC-MS analysis of this compound.

Detailed Protocols and Methodologies

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is paramount to remove interfering matrix components and prepare the analyte for GC-MS analysis.[1]

Required Reagents and Materials:

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, or Hexane (GC grade or higher).[1][5]

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Internal Standard (Optional but Recommended): A non-interfering compound with similar chemical properties, e.g., deuterated analog or a compound with a different alkyl chain length.

  • Vials: 1.5 mL glass autosampler vials with PTFE-lined septa.[6]

  • Filtration: 0.22 µm syringe filters if particulates are present.[1]

Step-by-Step Protocol:

  • Solvent Extraction:

    • For liquid samples, perform a liquid-liquid extraction (LLE) using a suitable solvent like dichloromethane.

    • For solid samples, perform a solid-liquid extraction. The choice of solvent will depend on the sample matrix.

    • The goal is to selectively extract this compound while leaving behind non-volatile or interfering substances.[7]

  • Concentration Adjustment:

    • Dissolve or dilute the extracted sample in a volatile solvent to achieve a concentration of approximately 10 µg/mL.[6] This concentration is often suitable for achieving a good signal-to-noise ratio without overloading the column.[6]

    • If necessary, concentrate the sample using a gentle stream of nitrogen gas.[8]

  • Filtration:

    • If the sample contains any particulate matter, filter it through a 0.22 µm filter to prevent contamination and blockage of the GC inlet and column.[1][9]

  • Derivatization Protocol (Silylation):

    • Rationale: The hydroxyl group of this compound is derivatized to its trimethylsilyl (TMS) ether. This reaction increases the volatility and thermal stability of the analyte, leading to sharper chromatographic peaks and improved sensitivity.[3][4]

    • Procedure: a. Pipette 100 µL of the sample extract into a clean autosampler vial. b. Add 100 µL of the silylating agent (BSTFA + 1% TMCS). c. Cap the vial tightly and vortex for 30 seconds. d. Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[3] e. Allow the vial to cool to room temperature before placing it in the autosampler tray.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Analyte This compound (with -OH group) Derivatized_Analyte TMS-derivatized Analyte (Volatile & Stable) Analyte->Derivatized_Analyte + BSTFA (70°C) Byproducts Reaction Byproducts Reagent BSTFA (Silylating Agent) Reagent->Byproducts + BSTFA (70°C)

Caption: Silylation of the hydroxyl group to improve GC-MS performance.

GC-MS Instrument Configuration

The following parameters provide a robust starting point for the analysis. Instrument-specific optimization may be required.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
GC ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of compounds and is robust. A 30m x 0.25mm column offers a good balance of resolution and analysis time.[10][11][12]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[1]Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
Inlet Temperature250 °C[1]Ensures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)[1]Splitless mode maximizes the transfer of analyte to the column for high sensitivity. A split injection prevents column overload for more concentrated samples.
Injection Volume1 µL[6]A standard volume that is compatible with most GC inlets and columns.
Oven Temperature ProgramInitial: 70 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min[1]The initial hold allows for focusing of the analytes at the head of the column. The temperature ramp facilitates the elution of compounds based on their boiling points. The final hold cleans the column.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[1]Standard EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for confident identification.
Mass Rangem/z 40-400[1]This range covers the molecular ion of the derivatized analyte and its characteristic fragment ions.
Ion Source Temperature230 °C[1]Maintains the ions in the gas phase and minimizes contamination of the ion source.
Transfer Line Temperature280 °C[1]Prevents condensation of the analyte as it transfers from the GC column to the MS ion source, ensuring efficient transfer and preventing peak tailing.

Data Analysis and Interpretation

Analyte Identification

The identification of the TMS-derivatized this compound is confirmed by a combination of its retention time from the total ion chromatogram (TIC) and the fragmentation pattern in its mass spectrum.

Mass Spectral Fragmentation

The mass spectrum of this compound (underivatized) shows characteristic ions. The NIST Mass Spectrometry Data Center provides reference spectra.[2] Key fragments are crucial for confirmation.

m/z (Mass-to-Charge Ratio)Interpretation (for underivatized compound)
158Molecular Ion [M]⁺
127Loss of -OCH₃
118Loss of C₃H₄O
99Loss of -COOCH₃ and H₂O
87C₄H₇O₂⁺ fragment
81C₆H₉⁺ fragment
55C₄H₇⁺ fragment

Source: Adapted from PubChem CID 97999[2]

Note: The mass spectrum of the TMS-derivatized compound will show a different fragmentation pattern with a higher molecular weight (M.W. of TMS derivative = 230.38 g/mol ) and characteristic ions corresponding to the silyl group (e.g., m/z 73).

Quantitative Analysis

For quantitative analysis, a calibration curve must be constructed using standard solutions of this compound at known concentrations.[1] The peak area of a characteristic quantifier ion is plotted against the concentration. Method validation should assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. The inclusion of a silylation derivatization step is critical for achieving the high-quality chromatographic performance necessary for accurate and reproducible results. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can confidently implement this method in their laboratories for a variety of applications.

References

  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Mitamura, K., & Shimada, K. (2002). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Analytical Sciences, 18(11), 1269-1275. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • Ikenaka, Y., et al. (2013). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. PMC. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97999, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87117, Methyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241949, Methyl 1-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12495767, cis-Methyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Parameters To Consider for GC Column. Retrieved from [Link]

  • ResearchGate. (2015). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]

Sources

Optimizing the Gas Chromatography Analysis of Methyl 2-hydroxycyclohexanecarboxylate Through Strategic Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Methyl 2-hydroxycyclohexanecarboxylate is a bifunctional molecule whose analysis by gas chromatography (GC) is complicated by the presence of a polar secondary hydroxyl group. Direct analysis often results in poor chromatographic performance, including peak tailing and reduced thermal stability. This application note provides a detailed guide to overcoming these challenges through chemical derivatization. We present two robust protocols, silylation and acylation, that transform the analyte into a more volatile and thermally stable derivative suitable for high-resolution GC analysis. This guide explains the causality behind procedural choices, offers step-by-step methodologies, and provides a comparative framework to assist researchers in selecting the optimal strategy for their analytical needs.

The Analytical Challenge: Why Derivatization is Essential

This compound possesses two key functional groups: a methyl ester and a secondary alcohol. While the methyl ester is relatively non-polar and stable for GC analysis, the hydroxyl group introduces significant analytical hurdles. Polar functional groups, particularly "active" hydrogens like those in alcohols, can form hydrogen bonds.[1] This leads to undesirable interactions with active sites in the GC inlet and on the column's stationary phase, causing several problems:

  • Peak Tailing: Asymmetrical peak shapes that reduce resolution and make accurate integration difficult.

  • Analyte Adsorption: Irreversible binding of the analyte to active sites in the system, leading to poor sensitivity and inaccurate quantification.[2]

  • Thermal Instability: The potential for dehydration or rearrangement at the high temperatures of the GC inlet.[3]

Derivatization is a chemical modification technique that addresses these issues by replacing the active hydrogen of the hydroxyl group with a non-polar, protective group.[4] This transformation increases the analyte's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved analytical accuracy.[5][6]

Strategic Selection of a Derivatization Method

For hydroxyl groups, two primary derivatization strategies are widely employed and highly effective: Silylation and Acylation .[3] The choice between them depends on the analytical objective, available instrumentation, and the sample matrix.

Silylation: The Gold Standard for Hydroxyl Groups

Silylation is the most common derivatization technique for compounds with active hydrogens.[3] The reaction involves the nucleophilic attack of the hydroxyl group on a silicon atom in the silylating reagent, replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group.[5]

Mechanism & Reagents: The most powerful and versatile silylating reagents are the N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] These reagents are highly reactive and produce volatile, neutral by-products that typically do not interfere with the analysis of early-eluting peaks.[5]

The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol.[8] Because this compound contains a more sterically hindered secondary alcohol, the addition of a catalyst like trimethylchlorosilane (TMCS) is highly recommended to drive the reaction to completion.[7][8]

Key Considerations:

  • Moisture Sensitivity: Silylating reagents react readily with water.[5][9] All glassware must be thoroughly dried, and samples should be anhydrous to prevent reagent consumption and ensure quantitative derivatization.

  • Column Choice: Avoid using GC columns with polar stationary phases containing hydroxyl groups (e.g., "WAX" phases), as these can react with any excess silylating reagent or the silylated analyte itself.[4] Low- to mid-polarity siloxane-based columns are ideal.

Acylation: An Alternative for Enhanced Stability and Detection

Acylation converts the hydroxyl group into a stable ester. This method not only reduces polarity but can also be used to introduce fluorinated groups, which significantly enhances the response of an Electron Capture Detector (ECD), making it ideal for trace-level analysis.[2][5]

Mechanism & Reagents: Perfluorinated acid anhydrides such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) are common acylation reagents.[10] They react with alcohols to form stable, volatile fluoroacyl esters.[11]

The reaction produces a carboxylic acid by-product. To prevent this acid from damaging the GC column and to drive the reaction forward, a base like pyridine or triethylamine is often used as a solvent and acid scavenger.[5]

Key Considerations:

  • By-product Removal: The acidic by-products formed during the reaction can be corrosive. While the use of a basic solvent helps, ensuring the final sample injected is neutralized or that the by-products are removed is good practice.[5]

  • Enhanced Detectability: The primary advantage of using fluorinated acylating agents is the dramatic increase in sensitivity when using an ECD.[10]

Experimental Workflow and Protocols

The following diagram illustrates the logical workflow for preparing this compound for GC analysis using either silylation or acylation.

G cluster_prep Sample Preparation cluster_deriv Derivatization Pathways cluster_analysis Analysis Analyte This compound (in anhydrous solvent) DryVial Transfer to Dry Reaction Vial Analyte->DryVial Silylation Silylation (BSTFA + 1% TMCS) Heat at 70°C for 30 min DryVial->Silylation Path 1 Acylation Acylation (TFAA in Pyridine) Heat at 60°C for 20 min DryVial->Acylation Path 2 GCMS GC-MS Analysis (Low-polarity column) Silylation->GCMS Acylation->GCMS

Caption: Logical workflow for derivatization of this compound.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is designed for robust and comprehensive derivatization of the secondary hydroxyl group.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • This compound sample or standard

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of the analyte in an anhydrous solvent (e.g., pyridine, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Reaction Setup: In a clean, dry 2 mL vial, add 100 µL of the sample solution.

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. The reagent should be in at least a 2:1 molar excess relative to the active hydrogen.[8]

  • Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block set to 70°C for 30 minutes. Heating helps to overcome the steric hindrance of the secondary alcohol.[9]

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. A typical injection volume is 1 µL.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is an excellent alternative, particularly for trace analysis with an ECD.

Materials:

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Pyridine (GC grade, acts as solvent and catalyst)

  • This compound sample or standard

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a solution of the analyte in anhydrous pyridine at a concentration of approximately 1 mg/mL.

  • Reaction Setup: In a clean, dry 2 mL vial, add 100 µL of the sample solution.

  • Reagent Addition: Carefully add 100 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive; handle in a fume hood.

  • Reaction: Cap the vial tightly and vortex. Place the vial in a heating block set to 60°C for 20 minutes.

  • Cooling: Remove the vial and let it cool to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC-MS.

Comparative Summary of Derivatization Methods

The table below summarizes the key characteristics of each protocol to aid in method selection.

FeatureSilylation (BSTFA + 1% TMCS)Acylation (TFAA)
Derivative Formed Trimethylsilyl (TMS) etherTrifluoroacetyl (TFA) ester
Reaction Time 30 minutes20 minutes
Reaction Temp. 70°C60°C
By-products Neutral, highly volatileTrifluoroacetic acid (acidic)
Advantages - Very effective for hydroxyls- Clean, non-interfering by-products- Most common and well-documented method[3]- Forms highly stable derivatives- Excellent for trace analysis with ECD[5]- Fast reaction times
Disadvantages - Highly sensitive to moisture[5]- Derivatives can be hydrolysis-sensitive- Corrosive reagent and acidic by-product- By-product may require neutralization[5]

Conclusion and Best Practices

The successful GC analysis of this compound is critically dependent on effective derivatization of its secondary hydroxyl group. Both silylation with BSTFA + TMCS and acylation with TFAA are proven, robust methods for this purpose.

  • For general-purpose analysis using GC-MS with a Flame Ionization Detector (FID) or mass spectrometer, silylation is the recommended starting point. It is highly effective, and the by-products are less problematic for the chromatographic system.[5]

  • For applications requiring ultra-high sensitivity and utilizing an Electron Capture Detector (ECD), acylation with a fluorinated anhydride is the superior choice. [10]

Regardless of the method chosen, adherence to best practices is paramount for reproducibility. This includes using high-purity, anhydrous solvents and reagents, ensuring all glassware is scrupulously dry, and optimizing GC parameters (e.g., inlet temperature, temperature program) for the resulting derivative. By following the protocols outlined in this guide, researchers can achieve excellent peak shape, thermal stability, and accurate quantification for this compound.

References

  • Phenomenex. "Derivatization for Gas Chromatography". Phenomenex Inc. [Link]

  • Jallouli, S. (2022). "Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?". ResearchGate. [Link]

  • Regis Technologies. "GC Derivatization". Regis Technologies, Inc. [Link]

  • Orata, F. (2012). "Derivatization Reactions and Reagents for Gas Chromatography Analysis". ResearchGate. [Link]

  • Schug, K. (2020). "Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?". ResearchGate. [Link]

  • Zenkevich, I.G. (2005). "Acids: Derivatization for GC Analysis". Encyclopedia of Analytical Science. [Link]

  • David, F., & Sandra, P. (2016). "Derivatization Methods in GC and GC/MS". Current Practice of Gas Chromatography–Mass Spectrometry. [Link]

  • Alfa Chemistry. (2023). "Acylation Reagents for Gas Chromatography". Labinsights. [Link]

Sources

"synthesis of lactones from Methyl 2-hydroxycyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereocontrolled Synthesis of Bicyclic


-Lactones from Methyl 2-hydroxycyclohexanecarboxylate 

Executive Summary

This application note details the protocol for synthesizing strained bicyclic


-lactones, specifically 7-oxabicyclo[4.2.0]octan-8-one , utilizing This compound  as the primary scaffold.

While


- and 

-lactones are thermodynamically stable and easily formed, the synthesis of a

-lactone fused to a cyclohexane ring (a [4.2.0] system) presents significant thermodynamic challenges due to ring strain (~23 kcal/mol). These motifs, however, are critical pharmacophores in proteasome inhibitors (e.g., Omuralide, Salinosporamide A) and antibiotics.[1]

Key Technical Challenges Addressed:

  • Stereochemical Gating: Only the cis-isomer of the starting material can undergo intramolecular cyclization; the trans-isomer is geometrically precluded.

  • Activation Energy: Direct thermal dehydration is impossible without decomposition; the protocol utilizes sulfonyl-chloride mediated activation at low temperatures.[1]

  • Enzymatic Pre-processing: Implementation of a biocatalytic resolution step to ensure high enantiomeric excess (

    
    ) prior to the expensive chemical cyclization step.[1]
    

Stereochemical Prerequisites & Logic

The transformation relies on an intramolecular nucleophilic acyl substitution.[1] For the hydroxyl group at C2 to attack the carbonyl carbon at C1, the molecule must adopt a conformation where the nucleophile and electrophile are in close proximity.

  • Cis-Isomer: The axial/equatorial relationship in the cis-isomer allows for the necessary orbital overlap (Burgi-Dunitz trajectory) to form the 4-membered ring.

  • Trans-Isomer: The diequatorial conformation places the hydroxyl and ester groups too far apart (

    
    180° dihedral angle), preventing cyclization and favoring intermolecular polymerization.
    

Strategic Workflow: To maximize yield, this guide integrates an upstream Enzymatic Kinetic Resolution (EKR) to isolate the reactive cis-enantiomer, followed by Chemical Activation for cyclization.

G Start Racemic Methyl 2-hydroxycyclohexanecarboxylate Lipase Lipase Resolution (Novozym 435) Start->Lipase Hydrolysis Sep Separation Lipase->Sep CisAcid Pure Cis-Acid Intermediate Sep->CisAcid Hydrolyzed Product TransEster Trans-Ester (Discard/Recycle) Sep->TransEster Unreacted Ester Activation Activation (PhSO2Cl / Pyridine) CisAcid->Activation 0°C, 12h Product 7-oxabicyclo[4.2.0] octan-8-one Activation->Product Cycloelimination

Figure 1: Integrated Chemo-Enzymatic Workflow for Bicyclic


-Lactone Synthesis.

Protocol A: Enzymatic Kinetic Resolution (Pre-treatment)[1]

Before chemical synthesis, the starting material (often supplied as a mixture of cis/trans and enantiomers) must be resolved.[1] We utilize Candida antarctica Lipase B (CAL-B) which displays high stereoselectivity for the hydrolysis of the cis-ester.[1]

Reagents:

  • Substrate: this compound (Racemic)[1]

  • Enzyme: Novozym 435 (Immobilized CAL-B)[1][2]

  • Solvent: Phosphate Buffer (pH 7.[1][3]0) / Toluene biphasic system (1:1)[1]

Step-by-Step Procedure:

  • Emulsification: Dissolve 10.0 g of racemic starting material in 50 mL Toluene. Add 50 mL of 0.1 M Phosphate buffer (pH 7.0).

  • Initiation: Add 200 mg Novozym 435 beads.

  • Incubation: Stir vigorously at 30°C. Monitor conversion via GC or TLC.

    • Mechanism:[1][4][5] The lipase preferentially hydrolyzes the (+)-cis-ester to the (+)-cis-acid. The trans-isomers and the (-)-cis-ester remain largely unreacted.[1]

  • Termination: Stop reaction at ~45% conversion (approx. 24-48h) to maximize enantiomeric purity of the product acid.

  • Separation: Filter off enzyme beads. Separate the organic and aqueous layers.[1][6]

    • Organic Layer:[1][3] Contains unreacted esters (rich in trans and (-)-cis).[1]

    • Aqueous Layer:[1] Contains the desired (+)-cis-2-hydroxycyclohexanecarboxylic acid as a carboxylate salt.[1]

  • Acidification: Acidify aqueous layer to pH 2 with 1M HCl and extract with Ethyl Acetate (3x). Dry over MgSO4 and concentrate to yield the pure cis-hydroxy acid.[1]

Protocol B: Chemical Cyclization (The "Adam" Method)

Direct cyclization of the hydroxy acid requires converting the hydroxyl group into a better leaving group in situ or activating the carboxylic acid.[1] The most robust method for sensitive


-lactones is the benzenesulfonyl chloride method in pyridine.[1]

Reagents:

  • Precursor: (+)-cis-2-hydroxycyclohexanecarboxylic acid (from Protocol A)[1]

  • Activator: Benzenesulfonyl Chloride (PhSO2Cl)[1]

  • Solvent/Base: Anhydrous Pyridine (Must be dry; water kills the reaction)

  • Temperature: 0°C to 4°C (Strict control required)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Solvation: Dissolve 1.44 g (10 mmol) of the cis-hydroxy acid in 20 mL of anhydrous pyridine. Cool the solution to 0°C in an ice bath.

  • Activation: Add 2.65 g (15 mmol) of Benzenesulfonyl chloride dropwise over 15 minutes via syringe pump.

    • Note: Exothermic reaction.[1] Maintain internal temp < 5°C.

  • Cyclization: Stir the mixture at 0°C for 12 hours. Place the flask in a refrigerator (4°C) for an additional 12 hours.

    • Mechanistic Insight: The reaction proceeds via the formation of a mixed anhydride or sulfonate intermediate.[1] Pyridine acts as a base to deprotonate the hydroxyl, which then attacks the activated carbonyl.[1]

  • Quenching: Pour the reaction mixture into 100 mL of ice-water/ether mixture (1:1).

  • Extraction: Separate phases. Wash the ether layer rapidly with cold 1M CuSO4 (to remove pyridine), followed by saturated NaHCO3 and brine.[1]

    • Critical:

      
      -lactones are susceptible to hydrolysis.[1] Perform washes quickly and keep solutions cold.[1]
      
  • Purification: Dry over Na2SO4 and concentrate in vacuo at low temperature (< 30°C).

  • Isolation: If necessary, purify via flash chromatography on silica gel (neutralized with 1% Et3N) using Hexane/EtOAc (8:1).[1]

Mechanism Step1 Cis-Hydroxy Acid + PhSO2Cl / Pyridine Intermediate Mixed Anhydride / O-Sulfonyl Intermediate Step1->Intermediate Activation Transition Tetrahedral Transition State (Concerted Cycloelimination) Intermediate->Transition Intramolecular Attack Final Bicyclic β-Lactone (7-oxabicyclo[4.2.0]octan-8-one) Transition->Final -PhSO3H / -PyH+

Figure 2: Mechanistic pathway of Sulfonyl-Chloride mediated lactonization.

Analytical Validation & Data

Successful synthesis is confirmed by the disappearance of hydroxyl signals and the appearance of the characteristic strained carbonyl stretch.

Table 1: Key Analytical Markers

Analytical MethodParameterExpected ValueNotes
FT-IR Carbonyl Stretch (C=O)1820 - 1835 cm⁻¹ Distinctive shift for

-lactone (vs. 1735 cm⁻¹ for ester).[1]
1H-NMR Methine Proton (H-C-O)

4.6 - 4.9 ppm
Downfield shift due to ring strain/acylation.[1]
13C-NMR Carbonyl Carbon

170 - 172 ppm
Characteristic for strained lactones.[1]
GC-MS Molecular Ionm/z 126.15Often shows CO2 loss fragment (M-44).[1]

Troubleshooting & Optimization

  • Low Yield: Usually caused by water in the pyridine.[1] Ensure pyridine is distilled over CaH2.[1]

  • Polymerization: If the starting material contains trans-isomer, oligomers will form.[1] Verify the stereopurity of the starting acid via NMR coupling constants (

    
     for cis is typically larger/distinct from trans in the acid form).
    
  • Decomposition: The product is unstable to heat.[1] Do not distill at atmospheric pressure.[1] Store at -20°C under Argon.

References

  • Adam, W., et al. "Synthesis of beta-Lactones from beta-Hydroxy Acids."[1] Journal of the American Chemical Society.[1][3]

  • Pàmies, O., & Bäckvall, J. E. "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters."[1] Journal of Organic Chemistry.

  • Vederas, J. C., et al. "Beta-Lactones as Synthetic Vehicles in Natural Product Synthesis."[1] OAKTrust.[1] 7

  • PubChem Compound Summary. "cis-Methyl 2-hydroxycyclohexanecarboxylate."[1][8] National Library of Medicine.[1]

Sources

"asymmetric synthesis involving Methyl 2-hydroxycyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Asymmetric Synthesis and Utilization of Methyl 2-Hydroxycyclohexanecarboxylate

Executive Summary

This compound (M2HCC) is a pivotal chiral building block in the synthesis of bioactive natural products, β-amino acids, and pharmaceutical intermediates (e.g., carbapenem antibiotics, neuraminidase inhibitors). Its utility stems from its two contiguous stereocenters. However, establishing the relative (cis vs. trans) and absolute configuration of these centers remains a synthetic challenge.

This Application Note details two orthogonal, self-validating protocols for the asymmetric synthesis of M2HCC from its racemic precursor, methyl 2-oxocyclohexanecarboxylate:

  • Chemocatalysis: Ruthenium-BINAP mediated Dynamic Kinetic Resolution (DKR).

  • Biocatalysis: Ketoreductase (KRED) mediated stereoselective reduction.[1]

Strategic Analysis: The Stereochemical Challenge

The starting material, methyl 2-oxocyclohexanecarboxylate, exists in a rapid equilibrium between its keto and enol forms. This lability at the


-position is not a liability but a strategic advantage. It allows for Dynamic Kinetic Resolution (DKR) , where a chiral catalyst converts a rapidly racemizing substrate into a single stereoisomer of the product with high yield (theoretical 100%) and enantiomeric excess (ee).

Target Attributes:

  • Major Isomer: cis-Methyl 2-hydroxycyclohexanecarboxylate (thermodynamically less stable than trans, but kinetically favored in chelation-controlled hydrogenations).

  • Critical Quality Attribute (CQA):

    
     ee, 
    
    
    
    dr (cis:trans).

Protocol A: Chemocatalytic Synthesis (Noyori Hydrogenation)

Mechanism: The reaction utilizes a Ru(II)-BINAP complex.[2][3][4] The mechanism relies on the in-situ racemization of the substrate. The catalyst coordinates to both the carbonyl oxygen and the ester carbonyl, forming a rigid chelated transition state. The hydride transfer occurs via a metal-ligand cooperative mechanism, preferentially forming the cis-isomer due to steric constraints within the cyclic system.

Reagents and Equipment
  • Substrate: Methyl 2-oxocyclohexanecarboxylate (Technical grade, distill before use).

  • Catalyst: [RuCl(benzene)((R)-BINAP)]Cl or prepared in situ from [RuCl₂(benzene)]₂ and (R)-BINAP.

  • Solvent: Degassed Methanol (MeOH).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).

Experimental Workflow
  • Catalyst Preparation (In-situ method):

    • In a Schlenk flask under Argon, charge [RuCl₂(benzene)]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%).

    • Add dry DMF (dimethylformamide) and heat to 100°C for 10 minutes. Cool to room temperature.

    • Note: The color changes to reddish-brown, indicating complex formation.

  • Hydrogenation:

    • Dissolve methyl 2-oxocyclohexanecarboxylate (1.0 equiv, e.g., 10 mmol) in degassed MeOH (concentration ~0.5 M).

    • Add the catalyst solution to the autoclave liner.

    • Purge the autoclave 3 times with H₂ (10 bar).

    • Pressurize to 50-100 bar (725-1450 psi) H₂.

    • Heat to 50°C and stir vigorously (1000 rpm) for 12–24 hours.

    • Critical Control Point: High pressure and temperature are necessary to ensure the rate of hydrogenation matches the rate of racemization for effective DKR.

  • Workup:

    • Vent H₂ carefully.[5] Concentrate the solvent under reduced pressure.

    • Pass the residue through a short pad of silica gel (eluent: EtOAc/Hexane 1:1) to remove ruthenium salts.

Visualization of DKR Pathway

DKR_Mechanism Racemic_Substrate Racemic Substrate (Rapid Keto-Enol Exchange) Racemic_Substrate->Racemic_Substrate Base/Solvent Racemization Ru_Complex Ru-(R)-BINAP Complex Racemic_Substrate->Ru_Complex Coordination TS_Fast Matched Transition State (Fast Reduction) Ru_Complex->TS_Fast Favored Path TS_Slow Mismatched Transition State (Slow Reduction) Ru_Complex->TS_Slow Disfavored Path Product cis-(1R,2S)-Product (>98% ee) TS_Fast->Product H2 Transfer

Figure 1: Dynamic Kinetic Resolution (DKR) mechanism. The rapid racemization of the substrate allows the chiral catalyst to funnel the entire population through the lower-energy transition state, yielding a single enantiomer.

Protocol B: Biocatalytic Synthesis (Ketoreductase)

For laboratories prioritizing green chemistry or requiring milder conditions (ambient pressure/temp), enzymatic reduction is superior.

Reagents
  • Enzyme: KRED screening kit (e.g., Codexis, Johnson Matthey) to identify specific variant. Typical hit: KRED-P1 series.

  • Cofactor: NADP+ or NAD+.[1][6]

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).[1]

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

Experimental Workflow
  • Screening (Micro-scale):

    • Dispense 1 mg of enzyme into 96-well plates containing buffer, cofactor, and substrate (10 mM).

    • Incubate 24h. Analyze via chiral HPLC.

    • Select enzyme yielding >99% ee for the cis-isomer.

  • Preparative Scale (1g):

    • Reaction Mix: In a flask, dissolve Glucose (1.5 equiv) and NADP+ (1 wt%) in KPi buffer (pH 7.0, 20 mL).

    • Enzyme Addition: Add GDH (500 U) and the selected KRED (20 mg).

    • Substrate Addition: Add methyl 2-oxocyclohexanecarboxylate (1g) dissolved in minimal IPA (5% v/v).

    • Titration: Maintain pH 7.0 using a pH-stat with 1M NaOH (gluconic acid is produced as a byproduct).

    • Completion: Stir at 30°C for 16h. Monitor consumption of ketone by TLC/GC.

  • Workup:

    • Extract aqueous phase with MTBE (3x).

    • Dry over MgSO₄ and concentrate.

Analytical Controls & Specifications

To validate the synthesis, the following analytical methods must be employed.

AttributeMethodSpecificationNotes
Chemical Purity GC-FID / HPLC-UV>98%Monitor residual ketone.
Diastereomeric Ratio 1H NMR (CDCl3)>95:5 (cis:trans)cis-H2 (CH-OH) appears as a broad singlet or narrow multiplet (eq-ax coupling is small). trans-H2 appears as ddd (large ax-ax coupling).
Enantiomeric Excess Chiral HPLC>98% eeColumn: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10).

Self-Validation Check:

  • If trans-isomer is observed >10%: In chemocatalysis, lower the H2 pressure (slows hydrogenation relative to racemization). In biocatalysis, re-screen for a more specific KRED variant.

Downstream Application: Synthesis of β-Amino Acids

The primary value of (1R,2S)-methyl 2-hydroxycyclohexanecarboxylate lies in its conversion to (1R,2S)-2-aminocyclohexanecarboxylic acid (ACHC), a non-proteinogenic amino acid used in foldamers and peptidomimetics.

Transformation Logic:

  • Activation: Convert the hydroxyl group to a leaving group (Mesylate/Tosylate).

  • Displacement: Nucleophilic substitution with Azide (N3-). Note: Inversion of configuration occurs here (S -> R).

  • Reduction: Hydrogenation of Azide to Amine.

Application_Workflow M2HCC (1R,2S)-Methyl 2-hydroxy cyclohexanecarboxylate Activation Activation (MsCl, Et3N) M2HCC->Activation Intermediate Mesylate Intermediate Activation->Intermediate Substitution SN2 Displacement (NaN3, DMF) Intermediate->Substitution Azide (1R,2R)-Azide (Inversion of Center) Substitution->Azide Reduction Staudinger Reduction or H2/Pd-C Azide->Reduction Product (1R,2R)-2-Aminocyclohexane carboxylate (β-Amino Acid) Reduction->Product

Figure 2: Synthetic workflow converting the chiral hydroxy ester scaffold into a high-value β-amino acid building block.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[3] Link

  • Genêt, J. P., et al. (1995). "Practical asymmetric hydrogenation of β-keto esters at atmospheric pressure using chiral Ru (II) catalysts." Tetrahedron Letters. Link

  • Kaluzna, I., et al. (2005). "Ketoreductases: stereoselective catalysts for the reduction of ketones."[1] Tetrahedron: Asymmetry. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Context for ACHC application). Link

  • Codexis Inc. "Ketoreductase Screening Kits and Protocols." Link

Sources

Troubleshooting & Optimization

"troubleshooting low yield in Methyl 2-hydroxycyclohexanecarboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methyl 2-hydroxycyclohexanecarboxylate synthesis.

I am your Senior Application Scientist. Below is a comprehensive troubleshooting guide designed to diagnose and resolve low-yield issues in your synthesis. This guide prioritizes the two most common synthetic routes: Catalytic Hydrogenation of Methyl Salicylate (Industrial/Scale-up) and Reduction of Methyl 2-oxocyclohexanecarboxylate (Laboratory/Medicinal Chemistry).

Module 1: Diagnostic Triage

Before adjusting parameters, identify which synthetic route you are utilizing. The failure modes for these two pathways are distinct.

FeatureRoute A: Hydrogenation Route B: Keto-Reduction
Starting Material Methyl Salicylate (Aromatic)Methyl 2-oxocyclohexanecarboxylate (Beta-keto ester)
Primary Reagent H₂ gas + Catalyst (Rh, Ru, Pt)NaBH₄ (Sodium Borohydride)
Common Failure Stalled reaction (poisoning), HydrogenolysisHydrolysis (saponification), Dehydration
Stereochemistry Mostly cis (depends on catalyst)Mix of cis/trans (thermodynamic vs kinetic)

Module 2: Route A – Catalytic Hydrogenation of Methyl Salicylate

Context: This route involves saturating the aromatic ring. It requires high pressure and active catalysts. Common Symptom: Reaction stops at <50% conversion or yields the de-oxygenated product (Methyl cyclohexanecarboxylate).

Troubleshooting Protocol

Q1: My reaction has stalled. Adding more catalyst doesn't help. Why? A: You are likely experiencing catalyst poisoning or pore saturation .

  • The Cause: Methyl salicylate can chelate metal centers. Furthermore, if you are using a Parr shaker, CO₂ (from minor decarboxylation side reactions) can poison the catalyst surface.

  • The Fix:

    • Purge: Vent the reactor and refill with H₂ three times to remove gaseous poisons.

    • Solvent Switch: If using Methanol, switch to Acetic Acid . Acidic media prevents the chelation of the phenol/ester to the metal center, significantly accelerating the rate.

    • Pressure: Aromatic hydrogenation is difficult. Ensure pressure is >50 bar (700 psi) . Standard balloon pressure is insufficient.

Q2: I am getting Methyl Cyclohexanecarboxylate (loss of -OH). A: You are seeing Hydrogenolysis .

  • The Cause: Palladium (Pd/C) is too aggressive for benzylic-type C-O bonds (even though this is phenolic, the energy barrier drops as the ring saturates).

  • The Fix: Switch to Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C) . These catalysts are excellent for ring saturation while preserving oxygenated functional groups.

Q3: The product is solidifying unexpectedly or has the wrong melting point. A: This is a Stereochemical Mismatch .

  • Insight: Hydrogenation typically delivers the hydrogen from the catalyst surface to the same face of the ring, favoring the all-cis isomer. If you need the trans isomer, this route is chemically unfavorable without a subsequent equilibration step (using a base like NaOMe to thermodynamic equilibrium).

Module 3: Route B – Reduction of Methyl 2-oxocyclohexanecarboxylate

Context: This is a standard NaBH₄ reduction of a


-keto ester.
Common Symptom:  Low isolated yield despite TLC showing consumption of starting material.
Troubleshooting Protocol

Q1: My crude yield is very low (<30%), but the reaction looked complete. A: You likely hydrolyzed your ester during the workup (Saponification ).

  • The Mechanism: The product is a

    
    -hydroxy ester. In the presence of water and the basic borate salts formed during the quench, the methyl ester hydrolyzes rapidly to the acid, which is water-soluble and lost in the aqueous wash.
    
  • The Fix (The "Cold Quench" Protocol):

    • Cool the reaction mixture to 0°C .

    • Quench with Saturated NH₄Cl (buffer) or dilute Acetic Acid , NOT water or NaOH. Keep pH ~6-7.

    • Extract immediately with DCM or EtOAc. Do not let the aqueous layer sit.

Q2: I see a new spot on TLC that is less polar than the product. A: This is likely Dehydration to the conjugated alkene (Methyl 1-cyclohexenecarboxylate).

  • The Cause:

    
    -hydroxy esters are prone to elimination, especially if the workup is acidic or if heated during rotavap.
    
  • The Fix:

    • Ensure your quench is not too acidic (pH > 4).

    • Vacuum Control: Do not heat the water bath >35°C during solvent removal. Use a higher vacuum rather than higher heat.

Q3: How do I control the Cis/Trans ratio? A:

  • Kinetic Control (NaBH₄ in MeOH at -78°C): Favors the hydride attack from the less hindered face (axial attack), leading to the equatorial alcohol (Trans isomer).

  • Chelation Control (Zn(BH₄)₂ or adding CeCl₃ - Luche conditions): Can alter the geometry of the transition state, often favoring the cis isomer by locking the carbonyl and ester oxygen in a chelate before hydride delivery.

Module 4: Visualization & Logic Flow

Workflow Logic: Troubleshooting Decision Tree

G Start Start: Low Yield Detected RouteCheck Which Synthetic Route? Start->RouteCheck RouteA Route A: Hydrogenation (Methyl Salicylate) RouteCheck->RouteA RouteB Route B: NaBH4 Reduction (Keto-Ester) RouteCheck->RouteB PressCheck Is Pressure > 50 bar? RouteA->PressCheck CatCheck Catalyst Used? PressCheck->CatCheck Yes FixPress FIX: Increase Pressure Use Autoclave PressCheck->FixPress No SolventCheck Solvent? CatCheck->SolventCheck Rh/Ru used FixCat FIX: Switch to Rh/Al2O3 Avoid Pd/C CatCheck->FixCat Pd/C used FixSolvent FIX: Switch to AcOH (Prevents Poisoning) SolventCheck->FixSolvent Methanol WorkupCheck Aqueous Workup pH? RouteB->WorkupCheck TempCheck Reaction Temp? RouteB->TempCheck FixSapon FIX: Saponification Issue Use Buffered Quench (NH4Cl) WorkupCheck->FixSapon Basic/High pH FixElim FIX: Elimination Issue Lower Rotavap Temp WorkupCheck->FixElim Strongly Acidic TempCheck->FixElim > 40°C

Figure 1: Decision tree for diagnosing yield loss based on synthetic pathway.

Module 5: Comparison of Experimental Parameters

Use this table to benchmark your current protocol against optimized standards.

ParameterOptimized Hydrogenation (Route A) Optimized Borohydride Reduction (Route B)
Solvent Acetic Acid (Glacial)Methanol (Anhydrous)
Catalyst/Reagent 5% Rh/Al₂O₃ (5 wt% loading)NaBH₄ (0.5 - 1.0 equiv)
Temperature 25°C - 60°C0°C (Ice Bath)
Pressure 50 - 100 bar (High Pressure)Atmospheric
Quench/Workup Filter catalyst, concentrateSat. NH₄Cl , rapid extraction
Major Risk Over-reduction (Hydrogenolysis)Saponification of Ester

Module 6: References & Authoritative Sources

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive source on Rhodium vs Palladium selectivity in aromatic hydrogenation).

  • Silva, D. R., et al. (2023).[1] "Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones". ChemPhysChem. (Mechanistic insight into stereoselectivity of cyclohexanone reductions).

  • BenchChem Technical Data. "Synthesis of Methyl Cyclohexanecarboxylate". (Physical properties and general esterification protocols).

  • PubChem Compound Summary. "this compound". (Safety, GHS, and Vapor Pressure data).

Sources

"optimizing diastereoselectivity in the synthesis of substituted cyclohexanes"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclohexane Stereocontrol Support Hub. Current Status: Operational Role: Senior Application Scientist Ticket Scope: Resolution of low diastereomeric ratios (dr), unexpected isomers, and scale-up failures in substituted cyclohexane synthesis.

Introduction: The "Chair" is Not a Static Object

Most support tickets we receive stem from a single misconception: treating cyclohexane as a flat hexagon or a static chair. In reality, optimizing diastereoselectivity requires manipulating the transition state energy (


)  (Kinetic Control) or the ground state energy (

)
(Thermodynamic Control).

This guide treats your synthesis problems as "Support Modules." Select the module that matches your current failure mode.[1]

Module 1: Nucleophilic Addition to Cyclohexanones

Issue: "I need the axial alcohol, but I’m getting the equatorial one (or mixed dr)." Core Mechanism: Steric Approach Control vs. Torsional Strain.[1]

The Diagnostic

The stereochemical outcome depends on the size of your nucleophile.[1][2]

  • Small Nucleophiles (LiAlH₄, NaBH₄): Attack from the axial trajectory is favored electronically (minimizing torsional strain in the transition state), leading to the equatorial alcohol (Thermodynamic product).[1]

  • Bulky Nucleophiles (L-Selectride, Super-Hydride): The axial path is sterically blocked by 3,5-diaxial hydrogens. Attack occurs from the equatorial trajectory, leading to the axial alcohol (Kinetic product).[1]

Decision Matrix: Nucleophile Selection

NucleophileSelection Start Target Stereochemistry? Eq_Alc Equatorial Alcohol (Thermodynamic) Start->Eq_Alc Most Stable Ax_Alc Axial Alcohol (Kinetic) Start->Ax_Alc Less Stable Small_Nu Use Small Nucleophile (LiAlH4, NaBH4) Eq_Alc->Small_Nu Large_Nu Use Bulky Nucleophile (L-Selectride, LS-Selectride) Ax_Alc->Large_Nu Temp_Ctrl Critical: Temp < -78°C Large_Nu->Temp_Ctrl Solvent Solvent: THF (Non-coordinating) Large_Nu->Solvent

Caption: Workflow for selecting nucleophiles based on desired alcohol geometry.

Standard Operating Procedure: Kinetic Reduction (Axial Alcohol)

Objective: Synthesis of cis-4-tert-butylcyclohexanol (or analog) with >95:5 dr. Reagent: Lithium tri-sec-butylborohydride (L-Selectride).

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Dissolve substrate (1.0 equiv) in anhydrous THF (0.1 M). Critical: Ether is inferior due to coordination effects; use THF.

  • Cooling: Cool to -78°C . Wait 15 minutes for thermal equilibration.

    • Why? At higher temperatures, the bulky nucleophile has enough energy to overcome the steric barrier of the axial attack, eroding selectivity.[1]

  • Addition: Add L-Selectride (1.1 equiv, 1.0 M in THF) dropwise over 20 minutes along the flask wall.

  • Quench: Stir for 1 hour at -78°C. Quench cold with MeOH.

  • Oxidation: Add NaOH/H₂O₂ to oxidize the organoborane byproduct.

Troubleshooting Table: Reduction

SymptomProbable CauseCorrective Action
Low dr (e.g., 70:30)Temperature spike during addition.[1]Use a syringe pump; ensure internal temp probe reads <-75°C.
Incomplete conversionSteric bulk of substrate.Switch to LS-Selectride (Siamyl group is even bulkier).
Wrong Isomer"Small" nucleophile used.Verify reagent.[1][3][4][5] NaBH₄ almost always gives the equatorial alcohol.[1]
Module 2: Heterogeneous Hydrogenation

Issue: "The hydrogen added to the wrong face of the alkene." Core Mechanism: Haptophilicity vs. Steric Hindrance.[1]

The Diagnostic

In heterogeneous catalysis (Pd/C, PtO₂), the metal surface acts as a "wall."[1]

  • Steric Control: The alkene adsorbs to the catalyst surface via its least hindered face .[1]

  • Haptophilic Control (The Anchor Effect): If a polar group (–OH, –COOH) is present, it can coordinate to the catalyst surface, directing hydrogen delivery to the same face (syn-addition relative to the anchor), overriding sterics.

Workflow: Directing Hydrogenation

HydrogenationWorkflow Substrate Substrate: Substituted Cyclohexene PolarGroup Polar Group Present? (OH, COOH) Substrate->PolarGroup Yes_Polar Yes PolarGroup->Yes_Polar No_Polar No PolarGroup->No_Polar Target_Syn Target: Syn to OH? Yes_Polar->Target_Syn Method_B Method B: Pd/C + High Pressure (Steric Control) No_Polar->Method_B Sterics dictate face Method_A Method A: Crabtree's Catalyst (Homogeneous, Directed) Target_Syn->Method_A Yes (Directed) Target_Syn->Method_B No (Anti)

Caption: Selecting a catalyst system based on haptophilic requirements.

Protocol: Hydroxyl-Directed Hydrogenation

Reference: Crabtree’s Catalyst ([Ir(cod)(PCy₃)(py)]PF₆) allows for superseding steric effects in cyclic allylic alcohols.

  • Catalyst: Use Crabtree’s catalyst (1-5 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM) .[1]

    • Warning: Do not use coordinating solvents (THF, MeOH) as they compete with the substrate for the Iridium center, killing the "anchor" effect.[1]

  • Pressure: Low pressure (balloon, 1 atm) is often sufficient.

  • Mechanism: The Ir binds the –OH and the alkene simultaneously, forcing H₂ transfer to the syn face.[1]

Module 3: Ring Opening (Epoxides)

Issue: "I lost my stereocenter during the opening of the epoxide." Core Mechanism: The Fürst-Plattner Rule.[1][5][6][7][8]

The Diagnostic

Cyclohexane epoxides do not open based on simple steric hindrance of the incoming nucleophile.[1] They open to satisfy stereoelectronic requirements .

  • Rule: Nucleophilic attack on a cyclohexane epoxide always yields the trans-diaxial product.[1]

  • Why? The transition state must resemble a chair. Opening to the di-equatorial product requires a high-energy twist-boat transition state.[1]

Protocol: Regioselective Opening

Scenario: Opening 1-methylcyclohexene oxide with azide (NaN₃).

  • Prediction: Attack occurs at the more substituted carbon (tertiary) or less substituted?

    • Analysis: Draw the chair.[1] Attack at C1 (tertiary) leads to the alcohol (C2) and Azide (C1) being trans-diaxial .[1] Attack at C2 leads to a twist-boat TS.[6]

    • Result: Attack at the tertiary carbon prevails, despite steric hindrance, to satisfy Fürst-Plattner.

  • Conditions: Use a Lewis Acid catalyst (e.g., LiClO₄ or Yb(OTf)₃) to activate the epoxide without promoting SN1 character (which causes racemization).

Module 4: Thermodynamic Equilibration (The "Reset")

Issue: "I have a mixture of isomers, but I only want the most stable one." Core Mechanism: Epimerization via Enol/Enolate intermediates.[1]

If your desired product has substituents in the equatorial position (check A-values: t-Bu = 4.9, Ph = 2.8, Me = 1.7 kcal/mol), you can force the mixture to the thermodynamic minimum.

Protocol: Base-Mediated Epimerization
  • Reagent: Sodium Ethoxide (NaOEt) in Ethanol (2-5 equiv).

  • Reflux: Heat to reflux for 4-12 hours.

  • Mechanism: The base removes the

    
    -proton (acidic).[1] The resulting enolate is planar.[1] Reprotonation occurs from the face that places the bulky group equatorially.[1]
    
  • Verification: Monitor by GC-MS or NMR. The cis/trans ratio will shift until it matches the Boltzmann distribution (

    
    ).[1]
    
References
  • Brown, H. C., & Krishnamurthy, S. (1972). "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity."[1] Journal of the American Chemical Society.[1][2]

  • Evans, D. A. "Stereoselective Reductions: Cyclic Systems."[9] Harvard University Chem 206 Lecture Notes. (Note: Link directs to updated Kwan/Evans notes covering these principles).

  • Crabtree, R. H., & Davis, M. W. (1986). "Directing Effects in Homogeneous Hydrogenation with [Ir(cod)(PCy3)(py)]PF6." The Journal of Organic Chemistry.

  • Fürst, A., & Plattner, P. A. (1949). "Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane." Helvetica Chimica Acta.[1] (Foundational text for the Fürst-Plattner Rule).[1][5][6][7][8]

Sources

Technical Support Center: Synthesis of Methyl 2-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable intermediate. Here, we address common challenges and provide field-proven insights to ensure the successful and efficient execution of your experiments.

Introduction to Synthetic Strategies

This compound is a versatile building block in organic synthesis. The two primary routes for its preparation, each with its own set of advantages and potential pitfalls, are:

  • The Dieckmann Condensation Route: This classic approach involves the intramolecular cyclization of a suitable diester, typically dimethyl pimelate, to form methyl 2-oxocyclohexanecarboxylate, followed by the reduction of the ketone to the desired secondary alcohol.[1][2][3]

  • The Catalytic Hydrogenation Route: This method employs the direct reduction of the aromatic ring of methyl salicylate using a heterogeneous catalyst to yield the saturated cyclic ester.

This guide is structured to address specific issues you may encounter with each of these synthetic pathways.

Part 1: The Dieckmann Condensation Route: Troubleshooting and FAQs

The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings.[2][4] However, its success is highly dependent on carefully controlled reaction conditions to prevent the formation of side products.

Frequently Asked Questions (FAQs)

Q1: My Dieckmann condensation reaction is giving a low yield of the desired β-keto ester, methyl 2-oxocyclohexanecarboxylate. What are the likely causes?

A1: Low yields in a Dieckmann condensation can stem from several factors:

  • Presence of Water: The enolate intermediate is highly basic and will readily react with any protic species, including water. This will quench the enolate and prevent the intramolecular cyclization. It is crucial to use anhydrous solvents and reagents.

  • Inappropriate Base: The choice of base is critical. While alkoxides like sodium methoxide can be used, they can participate in reversible reactions. Stronger, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred to drive the reaction to completion.

  • Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation between two diester molecules can compete with the desired intramolecular Dieckmann cyclization, leading to the formation of polymeric byproducts.

  • Reverse Dieckmann Condensation: The Dieckmann condensation is a reversible reaction. To drive the equilibrium towards the product, the resulting β-keto ester, which is acidic, is deprotonated by the base. If an insufficient amount of base is used, the equilibrium may not favor the product.[3][5]

Q2: I am observing a significant amount of a high-molecular-weight, viscous substance in my crude product. What is this and how can I avoid it?

A2: This is likely due to the formation of intermolecular Claisen condensation products (oligomers or polymers). This side reaction is favored at higher concentrations.

Troubleshooting Protocol:

  • Employ High Dilution: Run the reaction at a lower concentration (e.g., 0.1 M or less) to favor the intramolecular cyclization over the intermolecular reaction.

  • Slow Addition: Add the diester slowly to the base solution to maintain a low concentration of the starting material throughout the reaction.

Q3: After the reduction of methyl 2-oxocyclohexanecarboxylate, I have a mixture of cis and trans isomers of this compound. How can I control the stereoselectivity and separate the isomers?

A3: The reduction of the ketone can lead to a mixture of diastereomers.

  • Stereocontrol: The choice of reducing agent can influence the stereochemical outcome. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often exhibit higher stereoselectivity compared to less hindered reagents like sodium borohydride (NaBH₄). The specific reaction conditions, including temperature, can also play a role.

  • Separation: The cis and trans isomers have slightly different physical properties and can often be separated by column chromatography on silica gel.[6] Their distinct NMR spectra can be used to determine the isomeric ratio.[7]

Troubleshooting Guide: Dieckmann Condensation
Observed Issue Potential Cause(s) Recommended Action(s)
Low or no conversion of starting diester 1. Inactive base. 2. Presence of moisture. 3. Insufficient reaction temperature or time.1. Use fresh, properly stored base. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Monitor the reaction by TLC or GC-MS and adjust time/temperature as needed.
Formation of a white precipitate during workup with aqueous acid The β-keto ester can undergo hydrolysis and decarboxylation under acidic conditions, leading to cyclohexanone.Neutralize the reaction mixture carefully with a milder acid (e.g., acetic acid) at low temperature. Extract the product promptly.
Presence of unreacted methyl 2-oxocyclohexanecarboxylate after reduction Incomplete reduction.Increase the equivalents of the reducing agent and/or the reaction time. Monitor the reaction progress by TLC.
Formation of multiple spots on TLC after reduction In addition to cis/trans isomers, over-reduction to the diol or other side products may occur.Use a milder reducing agent or control the reaction temperature carefully.
Experimental Workflow: Dieckmann Condensation Route

Dieckmann_Workflow cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Reduction cluster_2 Purification start_diester Dimethyl Pimelate base Sodium Hydride (NaH) in Anhydrous Toluene start_diester->base Intramolecular Cyclization keto_ester Methyl 2-oxocyclohexanecarboxylate base->keto_ester reducing_agent Sodium Borohydride (NaBH4) in Methanol keto_ester->reducing_agent Ketone Reduction final_product This compound (cis/trans mixture) reducing_agent->final_product purification Column Chromatography (Silica Gel) final_product->purification pure_product Separated cis and trans isomers purification->pure_product

Caption: Workflow for the synthesis of this compound via the Dieckmann condensation route.

Part 2: The Catalytic Hydrogenation Route: Troubleshooting and FAQs

Catalytic hydrogenation of methyl salicylate offers a more direct route to the target molecule. However, controlling the reduction and avoiding side reactions requires careful selection of the catalyst and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of methyl salicylate is incomplete. What are the common reasons for this?

A1: Incomplete hydrogenation can be attributed to several factors:

  • Catalyst Deactivation: The catalyst (e.g., Rh/C, Raney Nickel) can be poisoned by impurities in the starting material or solvent.[8] Sulfur-containing compounds are particularly notorious catalyst poisons.

  • Insufficient Catalyst Loading: The amount of catalyst used may be too low for the scale of the reaction.

  • Inadequate Hydrogen Pressure: Aromatic ring hydrogenation typically requires higher pressures than simple alkene reduction.

  • Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, the substrate, and the catalyst surface.

Q2: I am observing byproducts in my reaction mixture. What are the likely side products from the hydrogenation of methyl salicylate?

A2: The following side products are possible:

  • Methyl Cyclohexanecarboxylate: Over-reduction or hydrogenolysis of the hydroxyl group can lead to the formation of this byproduct.

  • Salicylic Acid and Methanol: Hydrolysis of the ester can occur, especially if there is water present in the reaction mixture or during workup.[1]

  • Cyclohexanemethanol derivatives: Over-reduction of the ester functionality can lead to the corresponding alcohol.

  • Partially Hydrogenated Intermediates: Incomplete reduction of the aromatic ring can result in cyclohexene or cyclohexadiene derivatives.

Q3: How can I purify my this compound from the crude reaction mixture after hydrogenation?

A3: Purification can typically be achieved through the following methods:

  • Filtration: The heterogeneous catalyst must be carefully removed by filtration. Filtration through a pad of Celite® is often recommended to remove fine catalyst particles.

  • Distillation: Vacuum distillation can be effective in separating the product from less volatile impurities.

  • Column Chromatography: For high purity, column chromatography on silica gel can be used to separate the desired product from closely related byproducts.[9]

Troubleshooting Guide: Catalytic Hydrogenation
Observed Issue Potential Cause(s) Recommended Action(s)
Slow or stalled reaction 1. Catalyst poisoning. 2. Inactive catalyst. 3. Insufficient hydrogen pressure.1. Purify the starting material and solvent. 2. Use fresh, active catalyst. 3. Increase the hydrogen pressure.
Formation of methyl cyclohexanecarboxylate Hydrogenolysis of the hydroxyl group.Use a less aggressive catalyst or milder reaction conditions (lower temperature and pressure).
Presence of salicylic acid Hydrolysis of the ester.Ensure anhydrous conditions during the reaction and workup.
Product is a mixture of cis/trans isomers Non-stereoselective reduction.The cis/trans ratio can be influenced by the choice of catalyst and solvent. Separation can be achieved by chromatography.
Reaction Scheme: Catalytic Hydrogenation of Methyl Salicylate

Hydrogenation_Scheme Methyl Salicylate Methyl Salicylate This compound This compound Methyl Salicylate->this compound H2, Catalyst (e.g., Rh/C, Raney Ni) Solvent, Pressure, Temp.

Sources

Technical Support Center: Purification of Methyl 2-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-hydroxycyclohexanecarboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this compound. We will move beyond simple protocols to explain the scientific rationale behind these purification strategies, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: Why is the purification of this compound notoriously difficult?

The primary challenge lies in the existence of the compound as a mixture of cis and trans diastereomers. These isomers possess identical molecular weights and functional groups, resulting in very similar physicochemical properties such as boiling point and polarity.[1] This inherent similarity makes their separation by standard laboratory techniques like distillation or conventional column chromatography a significant hurdle.[1][2] The key to successful separation is to exploit the subtle differences in their three-dimensional conformations. The trans isomer is typically more linear, while the cis isomer has a more compact, bent structure, which can influence its interaction with stationary phases in chromatography.[1]

Q2: What are the typical impurities I should anticipate in my crude reaction mixture?

Besides the primary challenge of diastereomers, your crude product may contain several other impurities depending on the synthetic route. These can include:

  • Unreacted Starting Materials: Such as cyclohexanone or methyl carbazate, depending on the synthesis pathway.[3]

  • Reagents and Catalysts: Acids, bases, or metal catalysts used in the reaction.

  • Solvents: Residual solvents from the reaction or initial workup.

  • Side-Reaction Products: Potential byproducts could include products of over-oxidation, hydrolysis of the ester back to the carboxylic acid, or other isomeric byproducts if the starting materials are not perfectly regioselective.[4]

Q3: How do I select the most effective purification strategy for my needs?

The optimal purification method depends on the scale of your experiment (analytical vs. preparative) and the required final purity of your product. High-resolution techniques are necessary to resolve the isomeric mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods for their high resolving power, especially for analytical and small-scale preparative work.[1]

Below is a decision workflow to help guide your choice of purification technique.

Purification_Decision_Tree start Crude Methyl 2-hydroxycyclohexanecarboxylate scale What is the scale of purification? start->scale purity_prep What is the required purity? scale->purity_prep Preparative (>100 mg) purity_analytical Goal: Quantify Isomer Ratio or Assess Purity? scale->purity_analytical Analytical (<10 mg) hplc_prep Preparative HPLC purity_prep->hplc_prep High (>98%) flash_chrom Optimized Flash Chromatography purity_prep->flash_chrom Moderate (90-98%) gc_analytical Analytical GC purity_analytical->gc_analytical Quantification hplc_analytical Analytical HPLC purity_analytical->hplc_analytical Quantification nmr_qnmr NMR / qNMR purity_analytical->nmr_qnmr Structural Confirmation & Quantification recrystallization Fractional Crystallization (if applicable) flash_chrom->recrystallization Further Polish?

Caption: Decision workflow for selecting a purification method.

Q4: My flash column chromatography isn't separating the isomers. What can I do to improve it?

Standard flash chromatography often fails to resolve the cis and trans isomers due to their similar polarities. Here are several strategies to enhance separation:

  • Solvent System Optimization: This is the most critical factor. Avoid strong, highly polar solvents that elute both isomers quickly. Use a less polar solvent system (e.g., a low percentage of ethyl acetate in hexanes or dichloromethane in hexanes) and consider a shallow gradient elution.[4]

  • Column Dimensions: Use a long, narrow column to increase the number of theoretical plates and improve resolution.

  • Loading Technique: Load the sample in the minimum amount of solvent possible to ensure a tight starting band.[5] Dry loading the sample onto a small amount of silica gel is often preferable.

  • Stationary Phase: While standard silica gel is common, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., diol or cyano) which may offer different selectivity.

Q5: Is it possible to use recrystallization to separate the cis and trans isomers?

Fractional crystallization can be a viable method if the two isomers have significantly different solubilities in a particular solvent system and if they form well-ordered crystals.[1] The trans isomer, being more symmetrical, may pack more efficiently into a crystal lattice and crystallize out of solution first.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound comes out of solution as an oil, the solvent is likely too nonpolar or the solution is cooling too quickly. Try a more polar solvent or slower cooling.

  • No Crystals Form: The solution may be too dilute, or the compound is highly soluble in the chosen solvent. Try evaporating some solvent or adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity appears, then heat to redissolve and cool slowly.

  • Poor Isomeric Purity: The recrystallization may not be selective enough. Multiple recrystallization steps may be necessary, but this will lead to a lower overall yield.

Common Solvents for Recrystallization of Polar Compounds
Ethanol/Water
Acetone/Hexanes
Ethyl Acetate/Hexanes
Isopropanol
Table based on common practices for similar molecules.[6]
Q6: How can I definitively confirm the purity and isomeric ratio of my final product?

A combination of analytical techniques is recommended for a comprehensive assessment of purity.[7]

  • Gas Chromatography (GC): With a suitable capillary column, GC can provide excellent separation of the cis and trans isomers, allowing for accurate quantification of the isomeric ratio based on peak area.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high resolving power and is another excellent method for separating and quantifying the isomers.[8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR spectroscopy can be used to determine the isomeric ratio by integrating specific, well-resolved proton signals corresponding to each isomer. It also provides structural confirmation and can identify other impurities.[7]

  • FTIR Spectroscopy: While not ideal for quantifying isomers, FTIR is useful for confirming the presence of the required functional groups (hydroxyl and ester) and the absence of impurities with distinct functional groups.[7]

Detailed Experimental Protocols
Protocol 1: Analytical HPLC for Isomer Separation

This protocol provides a starting point for separating the cis and trans isomers of this compound.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.[1]

    • Column: A normal-phase silica or cyano (CN) column is often effective. A C18 column can also be used in reversed-phase mode.

    • Mobile Phase (Normal Phase): A mixture of Hexane and Isopropanol (e.g., 98:2 v/v). The ratio should be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Sample Preparation:

    • Prepare a stock solution of your sample at 1 mg/mL in the mobile phase.

    • Dilute the stock solution to a final concentration of approximately 100 µg/mL.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.[1]

  • Injection and Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Record the chromatogram. The two isomers should elute as distinct peaks. The difference in elution is due to the differential interaction of the isomers' conformations with the stationary phase.[8]

Protocol 2: Optimized Flash Column Chromatography Workflow

This workflow outlines steps to improve the separation of closely eluting isomers.

Flash_Chromatography_Workflow start Problem: Poor Isomer Separation step1 1. Analyze TLC Carefully - Test multiple solvent systems - Aim for ΔRf ≈ 0.1-0.2 start->step1 step2 2. Prepare Column - Use long, narrow column - Pack carefully to avoid channels step1->step2 step3 3. Sample Loading - Dissolve sample in minimum solvent - OR Dry load onto silica step2->step3 step4 4. Elution - Start with low polarity eluent - Use a very shallow gradient - Collect small fractions step3->step4 step5 5. Analyze Fractions - Use TLC to check purity of each fraction - Combine pure fractions step4->step5

Caption: Workflow for optimizing flash chromatography separation.

General Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Aqueous Workup 1. Incomplete extraction due to product's slight water solubility. 2. Emulsion formation. 3. Hydrolysis of the ester (saponification) if basic conditions are too harsh or prolonged.[9]1. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[9] 2. Wash the combined organic layers with brine to break emulsions and remove water.[4] 3. Use a mild base (e.g., NaHCO₃) for washes and minimize contact time.
Compound Decomposes on Silica Gel The acidic nature of silica gel can catalyze degradation of sensitive compounds.1. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, then eluting to see if new spots appear.[10] 2. Deactivate the silica gel by adding 1-2% triethylamine to the eluent to neutralize acidic sites. 3. Switch to a less acidic stationary phase like neutral alumina.[10]
High Back Pressure in HPLC 1. Blockage in the guard column or in-line filter. 2. Plugged column frit. 3. Sample precipitation on the column head.1. Replace the guard column and/or in-line filter.[11] 2. Back-flush the column with a strong solvent. If this fails, the frit may need replacement.[11] 3. Ensure the sample is fully dissolved in the mobile phase. Filter all samples before injection.[12]
Peak Tailing in HPLC/GC 1. Secondary interactions (e.g., silanol interactions on silica columns). 2. Column overloading. 3. Column degradation.1. Add a modifier to the mobile phase (e.g., a small amount of acid or base). 2. Dilute the sample and inject a smaller volume. 3. Replace the column if it is old or has been used extensively.
References
  • Technical Support Center: Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate - Benchchem. (n.d.).
  • US3880925A - Separation and purification of cis and trans isomers - Google Patents. (n.d.).
  • Separation of cis/trans isomers - Chromatography Forum. (2014). Retrieved February 7, 2026, from [Link]

  • HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes - MSU Chemistry. (2018). Retrieved February 7, 2026, from [Link]

  • This compound | C8H14O3 | CID 97999 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One - ResearchGate. (2025). Retrieved February 7, 2026, from [Link]

  • Oxiranecarboxylic Acid, Methyl Ester, (2S) - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]

  • cis-Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 12495767 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 7, 2026, from [Link]

  • US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents. (n.d.).
  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics (Journal Article) | OSTI.GOV. (1987). Retrieved February 7, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 7, 2026, from [Link]

  • Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). Retrieved February 7, 2026, from [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent. (n.d.). Retrieved February 7, 2026, from [Link]

  • WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents. (n.d.).
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). Retrieved February 7, 2026, from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). Retrieved February 7, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 7, 2026, from [Link]

  • Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Distillation & Stability of Methyl 2-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Thermal Decomposition During Distillation CAS: 2236-11-5 (Racemic) / 4124-81-6 (cis) Target Molecule: Methyl 2-hydroxycyclohexanecarboxylate (M2HCC)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Core Challenge: this compound is a


-hydroxy ester. Structurally, the hydroxyl group at the C2 position and the ester carbonyl at C1 create a "perfect storm" for thermal elimination (dehydration) . Under distillation conditions, this molecule is prone to losing a water molecule to form the thermodynamically stable, conjugated 

-unsaturated ester (Methyl 1-cyclohexenecarboxylate ).

The Solution Strategy: Successful distillation requires a three-pronged approach: Strict Neutralization (removing catalytic triggers), Thermal Management (vacuum control), and Residence Time Reduction (short-path configuration).

The Decomposition Mechanism (Why it fails)

Before troubleshooting, you must understand the enemy. The decomposition is not random; it is a specific chemical transformation driven by heat and catalyzed by trace acids or bases.

DecompositionPathway cluster_0 Thermodynamic Driver M2HCC This compound (Target Product) BP: ~103-113°C @ 5 Torr Transition Transition State (Acid/Base Catalyzed) M2HCC->Transition Heat (>120°C) Alkene Methyl 1-cyclohexenecarboxylate (Impurity) BP: ~102°C (Volatile) Transition->Alkene Elimination (-H2O) Water H2O (Co-distillate) Transition->Water

Figure 1: The thermal elimination pathway. Note that the impurity (Alkene) has a lower boiling point than the product, meaning it will distill over first or co-distill, contaminating the main fraction.

Troubleshooting Guide (Q&A)

Symptom 1: The distillate is cloudy or separating into two layers.
  • Diagnosis: Dehydration is occurring. The "second layer" or cloudiness is water generated in situ during the distillation. This confirms that the

    
    -elimination reaction is active in your boiling flask.
    
  • Immediate Action: Stop the distillation. Cool the pot.

  • Root Cause: The pot temperature is too high, or the crude mixture is acidic.

  • Corrective Protocol:

    • Dissolve the pot residue in diethyl ether.

    • Wash with saturated aqueous

      
       (to remove acid traces).
      
    • Dry over anhydrous

      
       (avoid 
      
      
      
      if it is slightly acidic/Lewis acidic).
    • Restart distillation at a lower pressure (high vacuum).

Symptom 2: The boiling point is fluctuating or lower than expected.
  • Diagnosis: Contamination with Methyl 1-cyclohexenecarboxylate.

  • Technical Insight: The conjugated alkene boils at ~102°C (atmospheric) to ~60°C (reduced pressure), which is significantly lower than the hydroxy ester. If your vapor temp drops, you are distilling the decomposition product.

  • Verification: Check the Refractive Index (RI).[1]

    • Target M2HCC RI: ~1.46[2]

    • Alkene Impurity RI: ~1.47-1.48 (Conjugated systems typically have higher RI).

  • Corrective Protocol: Switch to a Vigreux column to separate the lower-boiling alkene, or use a Short Path setup to minimize the heat exposure time for the remaining product.

Symptom 3: Low recovery yield, pot residue is viscous/dark.
  • Diagnosis: Oligomerization/Transesterification.

  • Mechanism: Instead of eliminating, the -OH group of one molecule attacks the ester of another, forming dimers or oligomers (polyesters). This is common if the vacuum is too weak, requiring high pot temperatures (>150°C).

  • Corrective Protocol: You must lower the boiling point. Ensure your vacuum pump pulls <5 Torr .

Validated Experimental Protocol

This protocol is designed to be self-validating : each step includes a check to ensure stability.

Phase A: Pre-Distillation Conditioning (Critical)

Goal: Remove all catalytic triggers (Acids/Bases).

  • Neutralization: If the crude reaction mixture came from a reduction (e.g.,

    
    ) or acid-catalyzed esterification, it must be neutralized.
    
    • Check: Mix a 0.1 mL aliquot with water and check pH with a strip. It must be pH 6-7.[2]

  • Drying: Dry the organic phase with Anhydrous Sodium Sulfate (

    
    ) .[3]
    
    • Why: Magnesium Sulfate (

      
      ) is slightly Lewis acidic and can catalyze elimination upon heating.
      
  • Solvent Removal: Strip solvents on a rotary evaporator at <40°C. Do not heat the bath excessively during solvent removal.

Phase B: The Distillation Setup

Goal: Minimize "Thermal Budget" (Temperature × Time).

  • Apparatus: Short Path Distillation Head (minimizes distance vapor travels).

  • Vacuum: High Vacuum Pump (Two-stage rotary vane recommended). Target pressure: 0.5 - 2.0 mmHg .

  • Heating: Oil bath with magnetic stirring. Do not use a heating mantle (hot spots cause localized decomposition).

Phase C: Execution & Data Table
ParameterTarget RangeRisk Zone
Vacuum Pressure 0.5 – 3.0 mmHg> 10 mmHg (Requires too much heat)
Oil Bath Temp 110°C – 130°C> 145°C (Rapid decomposition)
Vapor Temp (Bp) 75°C – 85°C (@ 1 mmHg)Fluctuating or dropping
Coolant Temp 0°C – 10°C> 20°C (Loss of volatiles)

Step-by-Step:

  • Degas: Apply vacuum to the cold system first to remove residual solvent/air.

  • Ramp: Slowly raise oil bath temperature.

  • Foreshot: Collect the first 5-10% of distillate separately. This usually contains the volatile alkene impurity (Methyl 1-cyclohexenecarboxylate).

    • Validation: Check TLC of foreshot vs. main fraction. Alkene stains instantly with

      
      ; Hydroxy ester stains slower.
      
  • Main Fraction: Collect when vapor temperature stabilizes.

  • Stop: Do not distill to dryness. Leave ~5-10% residue to prevent overheating the flask walls.

Visualizing the Workflow

Workflow Start Crude M2HCC Mixture CheckPH Check pH (Must be 6.0 - 7.5) Start->CheckPH Wash Wash: NaHCO3 (if acid) or Dilute HCl (if base) CheckPH->Wash If pH != 7 Dry Dry: Na2SO4 (Avoid MgSO4) CheckPH->Dry If pH == 7 Wash->Dry VacSetup Setup: Short Path Vacuum < 2 mmHg Dry->VacSetup Distill Distillation Bath < 135°C VacSetup->Distill Foreshot Foreshot Fraction (Contains Alkenes) Distill->Foreshot Low BP (<70°C) Main Main Fraction (Pure M2HCC) Distill->Main Stable BP

Figure 2: Operational workflow for purification. The "pH Check" and "Drying Agent Choice" are the critical control points often missed.

References

  • PubChem. (2025).[4][5][1] this compound Compound Summary. National Center for Biotechnology Information.[6] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dehydration of beta-hydroxy carbonyl compounds. (General mechanistic grounding for beta-elimination risks). Retrieved from [Link]

  • Bartoli, G., et al. (2000).[7] "An Efficient Procedure for the Diastereoselective Dehydration of β-Hydroxy Carbonyl Compounds". Organic Letters. (Demonstrates the ease of elimination in these systems, reinforcing the need for caution). Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Stereocontrol

User Status: Verified Researcher Support Tier: Level 3 (Senior Application Scientist) Ticket ID: STEREO-T-998

Introduction: The Thermal Paradox in Stereochemistry

Welcome to the Advanced Synthesis Support Center. You are likely here because your enantiomeric ratio (


) or diastereomeric ratio (

) is inconsistent, or worse, has degraded upon scaling.

While the Arrhenius equation suggests that "colder is slower," the Eyring equation dictates that "colder is more selective" only if the reaction is under kinetic control and follows a standard enthalpy-entropy relationship. In complex stereoselective systems, temperature is not just a throttle for rate—it is a switch for mechanism.

This guide moves beyond "cool it down" and addresses the causality of stereochemical erosion.

Module 1: The Kinetic vs. Thermodynamic Dilemma

Symptom: Selectivity degrades over time or varies significantly with reaction duration.

The Mechanism: Stereoselectivity is often determined by the difference in free energy of activation (


) between two competing transition states (Kinetic Control). However, if the reaction is reversible, the system will eventually equilibrate to the most stable product (Thermodynamic Control), which is rarely the desired stereoisomer in asymmetric synthesis.

Diagnostic Protocol: The "Time-Temp" Matrix Do not assume your reaction is irreversible. Run the following validation:

  • Set up 4 parallel reactions at your target temperature (

    
    ).
    
  • Quench and analyze at

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Plot

    
     (or 
    
    
    
    ) vs. Time.
    • Flat line: Irreversible (Kinetic Control).

    • Slope downwards: Reversible (Thermodynamic equilibration is occurring).

Troubleshooting Decision Tree:

KineticThermodynamic cluster_legend Legend Start Selectivity drops over time? CheckRev Is the reaction reversible? Start->CheckRev YesRev Yes (Reversible) CheckRev->YesRev dr decreases NoRev No (Irreversible) CheckRev->NoRev dr stable Action1 Action: Lower Temp to arrest reverse reaction. Stop reaction early (at <90% conversion). YesRev->Action1 Action2 Action: Check Catalyst Deactivation. Check Background (uncatalyzed) reaction. NoRev->Action2 key Blue: Diagnostic | Red: Critical Issue | Green: Stable State

Figure 1: Decision logic for distinguishing kinetic vs. thermodynamic failure modes.

Module 2: The Isokinetic Trap (When Colder is Worse)

Symptom: You cooled the reaction from 0°C to -78°C, but the selectivity dropped or flipped (inversion).

The Mechanism: We assume that enthalpy (


) dominates selectivity. However, entropy (

) also plays a role. The relationship is governed by:

There exists an Isokinetic Temperature (


)  where 

(no selectivity).
  • If

    
    : Enthalpy controls (Selectivity A).
    
  • If

    
    : Entropy controls (Selectivity B).
    
  • Critical Warning: If your reaction operates near

    
    , small temperature fluctuations will cause massive swings in 
    
    
    
    .

Protocol: Constructing the Eyring Plot To determine if you are fighting entropy:

  • Run the reaction at 4 distinct temperatures (e.g., 0°C, -20°C, -40°C, -78°C).

  • Measure the enantiomeric ratio (

    
    ).
    
  • Plot

    
     vs. 
    
    
    
    (Kelvin).
    • Linear: Standard behavior.

    • Non-linear/Crossing Zero: You are crossing the isokinetic temperature.

Action: If you observe inversion, you must move away from


. Surprisingly, this might mean heating  the reaction to enter the entropy-controlled regime if the selectivity there is higher [1].
Module 3: Cryogenic Anomalies & Physical Limitations

Symptom: Excellent results at -78°C on 50mg scale; 20% lower ee on 5g scale.

The Mechanism: At -78°C, solvents like THF become viscous. On a larger scale, this creates:

  • Poor Mixing: The catalyst is not distributed evenly.

  • Thermal Gradients: The wall is at -78°C, but the center (where the exotherm happens) might be -50°C.

  • Precipitation: Reagents may crash out, altering the effective concentration and stoichiometry.

Troubleshooting Table: Cryogenic Scale-Up

Parameter50 mg Scale (Lab)5g+ Scale (Process)Corrective Action
Cooling Source Dry Ice/Acetone BathCryostat / JacketUse internal temp probe (not bath temp).
Stirring Magnetic BarOverhead StirrerSwitch to overhead stirring to overcome viscosity.
Addition Rate Shot addition (fast)Dropwise (slow)Calculate dosing rate based on heat removal capacity (

).
Concentration Dilute (0.05 M)Concentrated (0.5 M)Re-optimize concentration; high conc. increases exotherm risk.[1]
Module 4: Scale-Up Thermal Management

Symptom: Runaway exotherm or "hot spots" degrading selectivity.

The Mechanism: Selectivity is local. If a drop of reagent hits the solution and generates a 20°C exotherm locally before mixing, that portion of the product forms at -58°C, not -78°C. This is the Mesomixing limit.

Protocol: The "Dose-Control" Workflow For highly exothermic, stereoselective reactions (e.g., organolithium additions):

  • Calculate the Adiabatic Temperature Rise (

    
    ): 
    
    
    
    
    If
    
    
    > 10°C, you are at risk.
  • Implement Flow Chemistry (Optional but Recommended): Flow reactors have massive Surface-Area-to-Volume (

    
    ) ratios, allowing near-instantaneous heat dissipation, maintaining the reaction strictly at 
    
    
    
    [2].

HeatTransfer cluster_batch Batch Reactor (Low A/V) cluster_flow Flow Reactor (High A/V) Reagent Reagent Addition Mix Mixing Zone Reagent->Mix Reaction Reaction Occurs Mix->Reaction Heat Heat Generation Reaction->Heat Local Hotspot Local Hotspot Heat->Local Hotspot Slow Dissipation Wall Cooling Wall Cooling Heat->Wall Cooling Fast Dissipation Low Selectivity Low Selectivity Local Hotspot->Low Selectivity High Selectivity High Selectivity Wall Cooling->High Selectivity

Figure 2: Comparison of heat dissipation pathways in Batch vs. Flow systems.

Frequently Asked Questions (FAQ)

Q: My solvent freezes at -80°C, but I need -78°C. Is a slurry okay? A: No. A slurry indicates phase separation. The reaction may occur only in the liquid pockets where concentration is uncontrolled. Switch to a solvent with a lower melting point (e.g., 2-MeTHF, Toluene/THF mixtures) or run at -70°C.

Q: Can I use an external bath thermometer to monitor the reaction? A: Never for stereoselective scale-up. The


 between the bath and the reaction internal mass can be >10°C during addition. Always use an internal probe (PT100) and control the addition rate based on that reading.

Q: Why did my selectivity flip when I changed the solvent? A: Solvent effects often alter the solvation shell of the transition state, changing the entropy term (


). This can shift the Isokinetic Temperature (

), effectively moving your reaction from an enthalpy-controlled regime to an entropy-controlled one, or vice versa [3].
References
  • RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis.Link

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up.Link

  • National Institutes of Health (NIH). (2008). Predicting and optimizing asymmetric catalyst performance.Link

  • LibreTexts. (2019).[2] Kinetic Versus Thermodynamic Control.[2][3][4][5]Link

Sources

"effect of solvent on the stereochemical outcome of cyclohexane reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Solvent on the Stereochemical Outcome of Cyclohexane Reactions Ticket ID: #CHX-SOLV-ST-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because your cyclohexane functionalization yielded an unexpected diastereomeric ratio (dr) or failed to achieve the predicted conformer distribution.

In cyclohexane systems, solvent is not merely a medium; it is a stereochemical reagent . It dictates outcomes by modulating:

  • Ground State Conformations: Shifting the equilibrium (

    
    ) of starting materials via dipole solvation.
    
  • Transition State Energies: Stabilizing specific charged intermediates or transition structures (cation coordination vs. naked anions).

  • Chelation Control: Enabling or disrupting intramolecular hydrogen bonding.

Below are the three most common "tickets" we receive regarding solvent-induced stereochemical failures, accompanied by root cause analyses and resolution protocols.

Ticket #1: Inconsistent Diastereoselectivity in Ketone Reductions

User Issue: "I am reducing 4-tert-butylcyclohexanone with NaBH


. In methanol, I get a 90:10 ratio of trans:cis alcohol. When I switched to THF to improve solubility, the ratio dropped to 75:25. Why?"
Root Cause Analysis: Cation Solvation & Transition State Tightness

The stereoselectivity of cyclohexanone reductions is governed by the competition between axial attack (yielding equatorial alcohol) and equatorial attack (yielding axial alcohol).

  • The Mechanism: Small hydrides (NaBH

    
    , LiAlH
    
    
    
    ) prefer axial attack due to torsional strain relief in the transition state (Felkin-Anh/torsional models).
  • The Solvent Effect: In protic solvents (MeOH, EtOH), the solvent strongly solvates the carbonyl oxygen and the metal cation (Na

    
    ). This "loosens" the transition state. The hydride is less sterically encumbered and can follow the lower-energy trajectory (axial attack) more effectively.
    
  • The Problem in THF: THF is a weaker Lewis base for cations than MeOH and cannot hydrogen bond. This leads to tighter ion pairing between the Na

    
     and the borohydride anion. The effective size of the reducing species increases, and the "naked" carbonyl is less activated. The increased effective steric bulk slightly disfavors the crowded axial attack, eroding selectivity.
    
Resolution Protocol: Optimizing for Trans-Alcohol (Equatorial)

To maximize the formation of the thermodynamically stable equatorial alcohol (trans isomer):

  • Solvent Selection: Use polar protic solvents (Methanol or Ethanol). The hydrogen bonding activates the carbonyl and stabilizes the developing alkoxide, lowering the activation energy for the preferred axial attack.

  • Temperature Control: Lower the temperature to -78°C (if solubility permits) to maximize the difference in

    
    .
    
  • Additive Strategy: If using aprotic solvents is mandatory, add Cerium(III) chloride (Luche Reduction) . The Ce

    
     coordinates the carbonyl oxygen strongly, mimicking the activating effect of a protic solvent and often enhancing axial attack selectivity.
    

Data Summary: Solvent Effects on 4-tert-butylcyclohexanone Reduction

SolventReagentProduct Ratio (Trans : Cis)Dominant Effect
Methanol NaBH

~90 : 10H-bonding activation; loose TS
Ethanol NaBH

~85 : 15Slightly bulkier solvent shell
THF NaBH

~75 : 25Tighter ion pairing; less activation
Diglyme NaBH

~70 : 30Chelation of cation; steric bulk
Ticket #2: The "Alpha-Halo" Anomaly (Conformational Locking)

User Issue: "I'm reacting 2-chlorocyclohexanone. NMR in


 shows mostly the axial-Cl conformer, but my reaction in DMF acts as if the chlorine is equatorial. Is the solvent flipping the ring?"
Root Cause Analysis: Dipole-Dipole Repulsion vs. Solvation

This is a classic case of Ground State Equilibration driven by solvent dielectric constant (


).
  • Non-Polar Solvents (

    
    , Hexane):  The Axial  conformer is favored.
    
    • Why? In the equatorial conformer, the C=O dipole and C-Cl dipole are nearly parallel, creating strong electrostatic repulsion. The axial conformer aligns these dipoles in a more antiparallel (gauche) fashion, minimizing repulsion.

  • Polar Solvents (DMF, DMSO, MeOH): The Equatorial conformer becomes competitive or dominant.

    • Why? High-dielectric solvents shield the electrostatic repulsion between the dipoles. Furthermore, the solvent stabilizes the more polar equatorial conformer (higher net dipole moment) through solvation.

Impact on Reactivity: If your reaction follows the Curtin-Hammett Principle (barrier to reaction > barrier to ring flip), the product ratio depends on the transition state energies ($ \Delta G^\ddagger ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 \Delta G{ground} $), the solvent effectively "locks" the substrate into a specific reactive conformation.
Resolution Protocol: Controlling the Conformer
  • To promote Axial-like reactivity (e.g., backside SN2 attack at C2): Use non-polar solvents (Hexane, Toluene,

    
    ).
    
  • To promote Equatorial-like reactivity: Use high-dielectric solvents (DMF, DMSO, Acetonitrile).

Visual Workflow: Conformational Control

SolventConformation Start 2-Substituted Cyclohexanone Solvent Select Solvent Start->Solvent NonPolar Non-Polar (Hexane/CDCl3) Low Dielectric Solvent->NonPolar Low ε Polar Polar (DMSO/MeOH) High Dielectric Solvent->Polar High ε Axial Axial Conformer Favored (Dipoles Opposed) NonPolar->Axial Equatorial Equatorial Conformer Stabilized (Dipoles Solvated) Polar->Equatorial Outcome1 Outcome: Minimized Dipole Repulsion Axial->Outcome1 Outcome2 Outcome: Max Solvation Energy Equatorial->Outcome2

Figure 1: Decision tree illustrating how solvent polarity shifts the conformational equilibrium of 2-substituted cyclohexanones.

Ticket #3: SN2 Substitution Failure on Cyclohexyl Rings

User Issue: "I am trying to displace a tosylate on a cyclohexane ring with azide (


). In ethanol, the reaction is extremely slow and gives mixed stereochemistry. I expected clean inversion."
Root Cause Analysis: Solvation Shells & Nucleophilicity

SN2 reactions on cyclohexane rings are already sluggish due to steric hindrance (1,3-diaxial interactions in the transition state). Solvent choice exacerbates this:

  • Protic Solvents (Ethanol/Water):

    • The Trap: Small, hard nucleophiles (like

      
      , 
      
      
      
      ,
      
      
      ) are heavily solvated by hydrogen bonding. This "solvent cage" lowers the ground state energy of the nucleophile, increasing the activation energy (
      
      
      ) required to attack the electrophile.
    • Stereochemistry: Because the reaction is slow, competing pathways (E2 elimination or solvolysis/SN1) may occur, leading to racemization or alkene formation rather than clean inversion.

  • Aprotic Solvents (DMF, DMSO, Acetone):

    • The Fix: These solvents solvate cations (Na

      
      , K
      
      
      
      ) well but leave the anion "naked" and highly reactive. The activation energy drops significantly.
Resolution Protocol: The "Naked Anion" Approach
  • Switch Solvent: Move to Polar Aprotic solvents: DMF, DMSO, or HMPA.

  • Phase Transfer Catalysis (PTC): If you must use a non-polar solvent (e.g., Toluene), use a crown ether (18-crown-6) or a quaternary ammonium salt. This brings the "naked" anion into the organic phase, dramatically accelerating the rate and ensuring the SN2 mechanism (inversion) dominates over SN1 (racemization).

Summary of Solvent Effects on Cyclohexane Stereochemistry

Reaction TypeCritical Solvent PropertyStereochemical ConsequenceRecommended Solvent Class
Ketone Reduction (Hydride) H-Bonding AbilityProtic solvents favor Axial Attack (Trans alcohol). Aprotic solvents reduce selectivity.Protic (MeOH, EtOH)
Conformational Equilibrium Dielectric Constant (

)
Non-polar favors Axial (2-halo ketones). Polar favors Equatorial .Variable (Depends on desired conformer)
SN2 Substitution H-Bond DonatingProtic solvents suppress inversion (slow rate). Aprotic solvents enhance Inversion .Polar Aprotic (DMF, DMSO)
Diels-Alder Hydrophobicity/PolarityWater/Ionic Liquids increase Endo selectivity via hydrophobic packing/solvophobic effects.Water or Ionic Liquids

References

  • Rodrigues Silva, C., et al. (2023).[1] "Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones." ChemPhysChem. Available at: [Link]

  • Master Organic Chemistry. (2020). "Selectivity In The Reduction of 4-tert-butylcyclohexanone." Available at: [Link] (General reference for hydride selectivity principles).

  • Chemistry LibreTexts. (2024). "Characteristics of the SN2 Reaction: Solvent Effects." Available at: [Link]

  • Tiwari, V., et al. (2004). "Solvent Effect on the Diels–Alder Reaction." Organic & Biomolecular Chemistry. Available at: [Link]

Sources

"troubleshooting enolate formation in cyclohexanone derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Enolate Regio- & Stereocontrol

The Diagnostic Matrix: Rapid Triage

Use this table to identify your issue and jump to the relevant troubleshooting protocol.

SymptomProbable Root CauseImmediate Corrective Action
Wrong Regioisomer (e.g., 2,6-dialkyl instead of 2,2-dialkyl)Kinetic/Thermodynamic Mismatch. You likely used conditions that allowed equilibration (warm temp, weak base) when kinetic control was needed, or vice versa.See Section 2. Switch base/temp. (e.g., LDA/-78°C for kinetic; NaH/Reflux for thermodynamic).
Polyalkylation (Gem-dialkylation or mixtures)Proton Exchange (The "House" Effect). The mono-alkylated product is more acidic than the starting material or proton transfer is faster than alkylation.See Section 4. Use Inverse Addition , add HMPA/DMPU, or switch to Enamine/Silyl Enol Ether route.
O-Alkylation (Enol Ether formation)Hard/Soft Mismatch. The electrophile is too "hard" (high charge density) or the solvent is too polar (leaving the oxygen "naked").See Section 4. Switch solvent to less polar (Ether vs. THF) or use a softer leaving group (Iodide vs. Triflate).
Low Yield / SM Recovery Incomplete Deprotonation. The pKa difference between base and ketone is insufficient, or water contamination killed the base.See Protocol A. Ensure base pKa > 25 (LDA, LiTMP). Titrate n-BuLi before generating LDA.
Stereochemical Scrambling Axial vs. Equatorial Attack. Cyclohexanone enolates have inherent facial bias (stereoelectronics).See Section 3. Analyze chair conformation. Enolates generally favor axial attack .
Core Directive: Kinetic vs. Thermodynamic Control

The most common failure point in cyclohexanone derivatization is the unintentional equilibration of the enolate.

The Mechanism of Control

Cyclohexanones (especially 2-substituted) offer two sites for deprotonation.

  • Kinetic Enolate (Less Substituted): Formed by removing the most accessible proton (C6).[1] This reaction is fast but produces the less stable alkene. Requires irreversible conditions.[1]

  • Thermodynamic Enolate (More Substituted): Formed by removing the proton that yields the most stable alkene (C2, Zaitsev-like). Requires reversible conditions (equilibration).[2]

Decision Logic (Workflow)

Follow this logic gate to select the correct reagent system.

EnolateLogic Start Target Structure? Q1 Is the ketone unsymmetrical? Start->Q1 Q2 Where is the new bond needed? Q1->Q2 Yes Cond_K PROTOCOL A: 1. LDA or LiTMP (Bulky Base) 2. -78°C (Low Temp) 3. Aprotic Solvent (THF) 4. Slow addition of Ketone Q1->Cond_K No (Symmetrical) Kinetic Less Substituted Carbon (Kinetic Control) Q2->Kinetic Less Hindered Side Thermo More Substituted Carbon (Thermodynamic Control) Q2->Thermo More Hindered Side Kinetic->Cond_K Cond_T PROTOCOL B: 1. NaH or KH (Weak/Small Base) 2. Reflux/RT (High Temp) 3. Allow Equilibration 4. Or use Silyl Enol Ether Thermo->Cond_T

Figure 1: Decision tree for selecting enolization conditions based on regiochemical requirements.

Stereochemical Troubleshooting: The "Axial Attack" Rule

When alkylating cyclohexanone enolates, the incoming electrophile does not approach randomly.

  • The Rule: Electrophiles preferentially attack the enolate from the face that leads to a chair-like transition state .

  • The Outcome: This typically results in axial attack (the electrophile ends up in the axial position).

  • Why? Stereoelectronic alignment. The orbital overlap is best maintained when the incoming electrophile approaches perpendicular to the plane of the enolate, avoiding torsional strain with adjacent substituents (A-strain).

Troubleshooting Scenario:

  • Observation: You desire the equatorial alkyl group but keep getting the axial isomer.

  • Solution: You cannot easily force equatorial alkylation directly.[3] Instead, perform the alkylation (getting the axial product) and then treat with a base to epimerize the center to the more thermodynamically stable equatorial position (if the substituent is bulky enough to drive the equilibrium).

Advanced Troubleshooting Scenarios
Scenario A: "I'm getting polyalkylation (double addition)."

Root Cause: Proton Transfer (The "House" Effect). As soon as the mono-alkylated product forms, it is often more acidic than the starting material.[4] The remaining enolate deprotonates the product, creating a new enolate that reacts again.

Corrective Protocol (Inverse Addition):

  • Generate the enolate quantitatively with LDA at -78°C.[2]

  • Do not add the electrophile to the enolate flask.

  • Instead, transfer the enolate solution via cannula slowly into a solution containing a large excess of the alkyl halide (electrophile).

  • Why? This ensures the enolate is always in the presence of excess electrophile, reacting immediately before it can exchange a proton with the product.

Scenario B: "I'm getting O-Alkylation instead of C-Alkylation."

Root Cause: Hard/Soft Acid-Base (HSAB) Mismatch.[5] Oxygen is a "hard" nucleophile (high charge density); Carbon is "soft."[6]

Corrective Protocol:

  • Change the Leaving Group: Use Iodides (Soft) instead of Triflates/Sulfonates (Hard). Soft electrophiles prefer the Carbon center.[6]

  • Solvent Switch: Highly polar solvents (HMPA/DMPU) separate the Lithium counter-ion from the Oxygen, making the Oxygen "naked" and more reactive. If O-alkylation is the problem, reduce solvent polarity or use a less coordinating solvent (e.g., pure Ether instead of THF/HMPA) to keep the Lithium tight to the Oxygen, shielding it.

  • Tethering: Use Magnesium bases. Mg binds O tightly, forcing C-alkylation.

Standardized Protocols
Protocol A: Kinetic Enolate Generation (LDA)

Target: Less substituted position.

  • Dry Everything: Flame-dry flask, Ar/N2 atmosphere.

  • Generate LDA: Add diisopropylamine (1.1 eq) to THF. Cool to -78°C. Add n-BuLi (1.05 eq). Stir 30 min.

  • Add Ketone: Add cyclohexanone (1.0 eq) dropwise as a dilute solution in THF.

    • Critical: The ketone must be added slowly to the base to prevent local excess of ketone (which causes equilibration).

  • Deprotonation Time: Stir 30-60 min at -78°C.

  • Trap: Add electrophile (dissolved in THF/HMPA if needed).

  • Quench: Pour into sat. NH4Cl while still cold.

Protocol B: Thermodynamic Enolate (Silyl Enol Ether Route)

Target: More substituted position (High Purity). Direct alkylation with weak bases often yields mixtures. The Mukaiyama route is superior for purity.

  • Reagents: Ketone, Et3N (weak base), TMSCl (trap), NaI (catalyst), DMF (solvent).

  • Reflux: Heat the mixture. The system will equilibrate to the most stable enol ether (the more substituted double bond).

  • Isolate: Work up and distill the Silyl Enol Ether. You now have the pure regioisomer "locked."

  • React: Treat the purified Silyl Enol Ether with MeLi (to regenerate the specific Lithium Enolate) or use Lewis Acid catalysis (Mukaiyama Aldol/Alkylation) to react with the electrophile.

References & Authoritative Sources
  • Evans, D. A. (2004). Advanced Organic Chemistry: Enolate Chemistry Notes. Harvard University.

    • Core grounding for kinetic vs. thermodynamic pKa values and stereoelectronics.

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

    • Essential for calculating base strength requirements.

  • Gall, M. & House, H. O. (1972).[4] The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone. Organic Syntheses, 52, 39. 1[4][7]

    • The definitive paper on separating kinetic and thermodynamic pathways.

  • Stork, G., et al. (1961).[4] The α-Alkylation of Enolates from the Lithium-Ammonia Reduction of α,β-Unsaturated Ketones. J. Am. Chem. Soc. 1

    • Foundational work on regiospecific enolate trapping.

Sources

"scale-up issues in the synthesis of Methyl 2-hydroxycyclohexanecarboxylate"

[1]

Welcome to the Advanced Synthesis Support Module. I am Dr. Aris Thorne, Senior Application Scientist. This guide addresses the specific engineering and chemical hurdles encountered when scaling the asymmetric hydrogenation of Methyl 2-oxocyclohexanecarboxylate (M2OCC) to This compound (M2HCC) .

While bench-scale synthesis often relies on excess reagents and idealized mass transfer, the transition to pilot (20L+) and production (1000L+) scales introduces non-linear variables—specifically regarding stereocontrol (Dynamic Kinetic Resolution), hydrogen mass transfer (

Module 1: Stereochemical Integrity (The "Cis/Trans" Drift)

User Issue: "My bench reactions (50 mL) gave >98:2 cis:trans selectivity. Upon scaling to the 50L reactor, the ratio dropped to 85:15, and enantiomeric excess (ee) fluctuated."

Root Cause Analysis

The synthesis of M2HCC via Ru-BINAP catalyzed hydrogenation relies on Dynamic Kinetic Resolution (DKR) .[1] The starting material (M2OCC) is a racemic mixture that rapidly racemizes in situ.[1] The catalyst selectively reduces one enantiomer of the ketone faster than the other, while the unreactive enantiomer racemizes to replenish the reactive pool.

On scale, this delicate kinetic balance is disrupted by Hydrogen Starvation .[1]

  • Bench Scale: High agitation rates relative to volume ensure the solution is saturated with H

    
    .
    
  • Large Scale: If

    
     (mass transfer coefficient) is low, the reaction becomes H
    
    
    -limited.[1]
  • The Failure Mode: Under H

    
    -starved conditions, the rate of hydrogenation slows down relative to the rate of racemization, or worse, the catalyst rests in a state that allows non-selective background reduction or isomerization.
    
Troubleshooting Protocol
ParameterDiagnostic CheckCorrective Action
Agitation Calculate power input per volume (W/kg). Is it < 0.5 W/kg?Switch to gas-entraining impellers (e.g., hollow-shaft or Rushton turbine) to maximize interfacial area.[1]
H

Pressure
Is pressure dropping during the initial exotherm?Maintain constant pressure (isobaric mode).[1] Do not allow pressure to dip below 5 bar during the first hour.
Solvent Quality Check water content (Karl Fischer).[1]Strictly Anhydrous. Water >0.2% promotes background hydrolysis and affects the Ru-complex geometry [1].[1]
Self-Validating System: The "Stop-Flow" Check

To validate if mass transfer is your bottleneck, perform a Stop-Flow Experiment in the pilot reactor:

  • Initiate reaction at standard conditions.[1]

  • Stop the stirrer for 60 seconds (safety permitting).

  • Restart.[1]

  • Result: If you see a massive spike in H

    
     uptake immediately upon restarting, your process is mass-transfer limited.[1] You must increase agitation speed or H
    
    
    pressure.[1]
Visualizing the DKR Pathway

DKR_MechanismRacemic_SMRacemic M2OCC(Fast Racemization)Racemic_SM->Racemic_SMBase-catalyzedEquilibrationTS_MajorTransition State(Matched)Racemic_SM->TS_MajorFast k1TS_MinorTransition State(Mismatched)Racemic_SM->TS_MinorSlow k2Ru_ComplexRu-BINAP CatalystRu_Complex->TS_MajorCis_ProductCis-M2HCC(Major Product)TS_Major->Cis_ProductH2 AdditionTrans_ProductTrans-M2HCC(Minor Product)TS_Minor->Trans_ProductH2 Addition

Figure 1: The Dynamic Kinetic Resolution (DKR) pathway. High selectivity depends on the rate of hydrogenation (


Module 2: Thermal Safety & Exotherm Management

User Issue: "We observed a rapid temperature spike (15°C rise in 2 minutes) upon H

Expert Analysis

Hydrogenation of beta-keto esters is highly exothermic (


1

  • The Trap: At scale, the surface-area-to-volume ratio decreases drastically. The cooling jacket cannot remove heat as fast as it is generated if the reaction is initiated with full catalyst load and high pressure.

Control Strategy: The "Dose-Control" Method

Do not load all reagents at once if cooling capacity is limited.[1] Use a Semi-Batch Protocol :

  • Catalyst Pre-formation: Charge solvent + Catalyst + M2OCC into the reactor.[1]

  • Temperature conditioning: Cool to 5°C below target setpoint.

  • Pressure Ramping: Introduce H

    
     in stages (e.g., 5 bar 
    
    
    10 bar
    
    
    30 bar) rather than an immediate surge to 50 bar.
  • Critical Parameter: Monitor the Heat Release Rate (

    
    ) .[1] It must never exceed the Cooling Capacity (
    
    
    )
    of your jacket.
1
  • U: Heat transfer coefficient (lower in organic solvents).[1]

  • A: Wetted surface area (decreases relative to volume on scale-up).[1]

Module 3: Downstream Processing (The "Oiling Out" Phenomenon)

User Issue: "Post-reaction, the product refuses to crystallize and remains a viscous oil, or the Ru residue levels are >50 ppm."

Purification & Scavenging Protocol

M2HCC is a low-melting solid or oil (depending on purity).[1] Small impurities (unreacted ketone or trans isomer) depress the melting point significantly.[1]

Step-by-Step Workup:

  • Solvent Swap: Do not attempt crystallization from pure methanol. Swap solvent to Heptane/IPA (9:1) or Toluene .[1]

  • Ru Removal (The Critical Step):

    • Simple filtration typically fails to remove homogeneous Ru-BINAP complexes.[1]

    • Action: Add Silica Thiol (SH-modified silica) or activated carbon (e.g., Ecosorb) at 50°C for 2 hours before filtration.[1]

    • Target: Ru < 10 ppm.

  • Crystallization:

    • Cool the toluene solution to -10°C slowly (5°C/hour).

    • Seed with pure cis-M2HCC crystals at 0°C.[1]

    • Note: If the trans content is >5%, crystallization will be inhibited. You may need a silica gel plug filtration first.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use Raney Nickel instead of Ru-BINAP to save cost? A: You can, but you will lose the enantioselectivity. Raney Ni produces the racemic alcohol (a mixture of 4 isomers).[1] If you require a chiral building block (e.g., for carbapenem antibiotics), Ru-BINAP or similar chiral phosphine complexes (e.g., SegPhos) are non-negotiable [2].

Q: Why is the reaction stalling at 90% conversion? A: This is often due to product inhibition or poisoning .[1]

  • Product Inhibition: The hydroxyl group of the product can coordinate to the Ru center, competing with the ketone. Solution: Increase H

    
     pressure or temperature slightly toward the end.
    
  • Poisoning: Did you use a chlorinated solvent in the previous step? Traces of HCl or Cl- ions can deactivate the catalyst.[1] Ensure the starting material is neutral (wash with NaHCO

    
     prior to use).[1]
    

Q: My product is racemizing during workup. A: Beta-hydroxy esters are prone to retro-aldol type degradation or elimination under strong basic conditions.[1] Avoid washing with strong caustic (NaOH/KOH).[1] Use mild buffers (Phosphate pH 7) or water only.[1]

Decision Tree: Scale-Up Logic

ScaleUp_LogicStartStart Scale-Up(1L to 50L)Check_Exotherm1. Check Thermal Safety(Calorimetry)Start->Check_ExothermExotherm_HighHigh Exotherm?Check_Exotherm->Exotherm_HighDosing_StrategyImplement Semi-BatchH2 DosingExotherm_High->Dosing_StrategyYesCheck_MassTransfer2. Check Mass Transfer(kLa)Exotherm_High->Check_MassTransferNoDosing_Strategy->Check_MassTransferSelectivity_IssueCis/Trans Ratio < 95:5?Check_MassTransfer->Selectivity_IssueAgitation_FixIncrease Agitation RPMChange ImpellerSelectivity_Issue->Agitation_FixYes (H2 Limited)Solvent_FixCheck Solvent Water Content(Must be <0.05%)Selectivity_Issue->Solvent_FixYes (Chem Limited)Workup3. Workup & IsolationSelectivity_Issue->WorkupNoAgitation_Fix->WorkupSolvent_Fix->WorkupRu_HighRu > 10ppm?Workup->Ru_HighScavengerAdd Thiol-Silica(50°C, 2h)Ru_High->ScavengerYesFinalPure M2HCC(>99% ee, >98% cis)Ru_High->FinalNoScavenger->Final

Figure 2: Logical flow for troubleshooting scale-up deviations in M2HCC synthesis.

References

  • Noyori, R., et al. (1987).[1][2][3] Asymmetric Hydrogenation of beta-Keto Carboxylic Esters.[1][4] Journal of the American Chemical Society.[1] [1]

  • Ohkuma, T., & Noyori, R. (2001).[1][2] Hydrogenation of Carbonyl Groups.[1][4][5][6] In Handbook of Homogeneous Hydrogenation.[1][5] [1]

  • Genet, J. P. (2003).[1] Recent developments in the asymmetric hydrogenation of beta-keto esters.[1][4][5][7] Accounts of Chemical Research.[1] [1]

  • Blaser, H. U. (2010).[1] Industrial Asymmetric Hydrogenation.[1][6] Chemical Reviews.[1] [1]

Validation & Comparative

A Comparative Guide to the Structural Validation of Methyl 2-hydroxycyclohexanecarboxylate Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals

Abstract: The unambiguous structural elucidation of substituted cyclic compounds is a cornerstone of chemical and pharmaceutical research. Methyl 2-hydroxycyclohexanecarboxylate, a molecule with multiple stereoisomers and positional isomers (3-hydroxy and 4-hydroxy), presents a classic analytical challenge. While 1D NMR provides initial data, it often falls short in providing the definitive connectivity and stereochemical information required for absolute confidence. This guide provides an in-depth, comparative analysis of how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to overcome these ambiguities. We will detail the causality behind the experimental choices, provide actionable protocols, and demonstrate how this multi-faceted approach constitutes a self-validating system for structural confirmation.

The Analytical Challenge: Beyond the 1D Spectrum

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental tools, yet for a molecule like this compound, they present significant limitations. The cyclohexane ring protons often reside in a narrow, crowded chemical shift range (typically 1.0-2.5 ppm), leading to severe signal overlap that complicates analysis.[1] Furthermore, while 1D NMR can suggest the presence of key functional groups, it cannot definitively establish the connectivity between them. For instance, based on 1D data alone, it is challenging to distinguish the target 2-hydroxy isomer from the 3-hydroxy or 4-hydroxy positional isomers with absolute certainty.[2][3] Distinguishing between the cis and trans diastereomers also requires a more detailed analysis of coupling constants and spatial correlations, which is greatly clarified by 2D techniques.[4]

This guide demonstrates a logical workflow that leverages a combination of 2D NMR experiments to build a complete, unambiguous picture of the molecular structure.

G cluster_0 Initial Analysis cluster_1 2D NMR Elucidation Workflow P1D 1. Acquire 1D Spectra (¹H, ¹³C, DEPT) P1D_info Hypothesize functional groups Identify signal overlap P1D->P1D_info Provides COSY 2. COSY Experiment (¹H-¹H Correlation) P1D->COSY Insufficient for full assignment HSQC 3. HSQC Experiment (¹H-¹³C One-Bond Correlation) COSY->HSQC Defines proton networks for COSY_info Trace proton spin systems (e.g., cyclohexane ring) COSY->COSY_info HMBC 4. HMBC Experiment (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assigns carbons for HSQC_info Assign protons to directly attached carbons HSQC->HSQC_info Structure 5. Unambiguous Structure (Connectivity & Isomer Confirmed) HMBC->Structure Confirms final connectivity HMBC_info Connect molecular fragments (e.g., ester to ring) HMBC->HMBC_info

Caption: A logical workflow for the 2D NMR-based structural elucidation of this compound.

The 2D NMR Toolkit: A Comparative Overview

To achieve unambiguous structural validation, we employ a series of 2D NMR experiments, each providing a unique and complementary piece of the structural puzzle.[5][6]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar (J) coupled, typically through two or three bonds.[7][8] In a COSY spectrum, the 1D proton spectrum is plotted on both axes, and off-diagonal cross-peaks connect protons that are coupled to each other.[9][10] Its primary role here is to map the proton connectivity within the cyclohexane ring, establishing a "proton roadmap."

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the signals of directly attached carbons (¹JCH).[11][12] It is exceptionally sensitive and allows for the definitive assignment of a proton to its specific carbon atom, resolving ambiguities from overlapping proton signals.[13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[15][16] Its crucial function is to connect different spin systems and to link protons to non-protonated (quaternary) carbons, such as the carbonyl carbon of the ester group.[17][18] This is the final step that pieces the entire molecular skeleton together.

Step-by-Step Elucidation of this compound

Let's walk through the data interpretation, assuming we have acquired all necessary spectra.

The COSY spectrum is the ideal starting point for mapping the proton framework. We would identify a well-resolved proton signal, likely H2 (the proton on the carbon bearing the hydroxyl group, expected to be downfield due to the oxygen's deshielding effect), and use it as an anchor.

  • A cross-peak between H2 and H1 confirms their adjacency.

  • Another cross-peak from H2 will connect to the two H3 protons.

  • Following these connections sequentially (H1 to H6 protons, H3 to H4 protons, etc.) allows us to trace the entire spin system of the cyclohexane ring, confirming the cyclic nature of the core structure.[7]

The HSQC spectrum correlates the proton assignments from COSY to their corresponding ¹³C signals. Each cross-peak in the HSQC spectrum represents a direct C-H bond.

  • The signal for H1 will correlate with the carbon C1.

  • The signal for H2 will correlate with the carbon C2.

  • The distinct signal for the methoxy protons (-OCH₃) will correlate with the methoxy carbon.

  • This process is repeated for all protonated carbons, resulting in a fully assigned set of C-H pairs for the molecule.[5][12]

The HMBC spectrum provides the final, definitive connections. It reveals long-range couplings that bridge different parts of the molecule, confirming the relative positions of the substituents. This experiment is paramount for distinguishing the 2-hydroxy isomer from its positional alternatives.

Key Expected HMBC Correlations:

  • Ester Group Connectivity: A strong correlation from the methoxy protons (-OCH₃) to the carbonyl carbon (C=O, labeled C7) confirms the methyl ester functionality.

  • Ester Position: Correlations from H1 and H2 to the carbonyl carbon (C7) are critical. The presence of a ³JCH correlation from H2 and a ²JCH correlation from H1 to C7 unambiguously places the ester group at C1 and the hydroxyl group at the adjacent C2 position.

  • Ring Confirmation: Additional correlations, such as from H1 to C2 and C6, further solidify the ring structure and the assignments made via COSY and HSQC.

G cluster_mol This compound cluster_corr Key HMBC Correlations (²JCH, ³JCH) mol H_Me Methoxy Protons (H-8) C_carbonyl Carbonyl Carbon (C-7) H_Me->C_carbonyl Confirms Ester H1 Ring Proton (H-1) H1->C_carbonyl Locates Ester at C1 C2 Ring Carbon (C-2) H1->C2 Confirms Ring Connectivity H2 Ring Proton (H-2) H2->C_carbonyl Confirms 1,2-substitution

Caption: Key HMBC correlations for confirming the structure of this compound.

Comparative Summary of 2D NMR Data

The power of this approach lies in how the different experiments corroborate each other, providing a self-validating dataset.

NMR Experiment Type of Correlation Key Information for this compound Alternative Techniques & Limitations
COSY ¹H – ¹H (2-3 bonds)- Establishes the proton connectivity around the cyclohexane ring (H1-H2-H3-H4-H5-H6-H1).- Identifies the complete spin system of the aliphatic ring.- 1D ¹H NMR: Severe signal overlap makes it difficult to trace couplings reliably.
HSQC ¹H – ¹³C (1 bond)- Unambiguously assigns each proton to its directly attached carbon.- Correlates methoxy protons to the methoxy carbon.- DEPT-135/90: Identifies CH, CH₂, CH₃ groups but doesn't directly link specific protons to specific carbons. HSQC is more sensitive.[12]
HMBC ¹H – ¹³C (2-4 bonds)- Crucial: Connects methoxy protons to the carbonyl carbon.- Crucial: Connects ring protons H1 and H2 to the carbonyl carbon, confirming the 1,2-substitution pattern.- Connects different parts of the ring, validating COSY data.- NOESY: Provides through-space correlations, which can be ambiguous for connectivity. HMBC provides through-bond information, which is definitive for establishing the carbon skeleton.

Experimental Protocol: A Self-Validating Workflow

The following provides a generalized, robust protocol for acquiring the necessary 2D NMR data.

A. Sample Preparation:

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.

  • Mass: Accurately weigh 15-20 mg of the compound.

  • Solvent: Dissolve the sample in ~0.6 mL of a high-quality deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key.[6]

  • Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.

B. Spectrometer Setup & Data Acquisition:

  • Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine spectral widths and appropriate pulse calibrations.

  • 2D Experiments (Typical Parameters):

Experiment Parameter Typical Value (400 MHz) Rationale
COSY Spectral Width10-12 ppm (both dimensions)Cover all proton signals.
Data Points2048 (F2) x 256 (F1)Balance of resolution and experiment time.
Scans per Increment2-4Improve signal-to-noise.
HSQC ¹H Spectral Width (F2)10-12 ppmCover all proton signals.
¹³C Spectral Width (F1)~180-200 ppmCover all carbon signals, including carbonyl.
¹JCH Coupling Constant145 HzOptimized for average one-bond C-H coupling.
Scans per Increment4-8HSQC is sensitive, but more scans improve quality.
HMBC ¹H Spectral Width (F2)10-12 ppmCover all proton signals.
¹³C Spectral Width (F1)~180-200 ppmCover all carbon signals.
Long-Range JCN8 HzA good compromise value to observe both ²J and ³J correlations.[12]
Scans per Increment8-16HMBC is less sensitive; more scans are often needed.

Conclusion: The Power of Synergistic Validation

References

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis Corp. [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC. CEITEC. [Link]

  • Cheminfo ELN. HSQC / HMBC prediction. Cheminfo. [Link]

  • University of Ottawa. (2017). HMBC vs. H2BC. uOttawa NMR Facility Blog. [Link]

  • ResearchGate. (2019). Difference between HSQC and HMBC NMR spectroscopy?. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2022). 2D-COSY NMR spectrum | How to read COSY Spectrum?. YouTube. [Link]

  • PubMed. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. SpringerLink. [Link]

  • National Institutes of Health. (2021). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. NIH. [Link]

  • Columbia University. HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Indian Institute of Technology Bombay. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • PubChem. Methyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. cis-Methyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

Sources

A Comparative Guide to Purity Assessment of Methyl 2-hydroxycyclohexanecarboxylate by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the absolute and unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule such as Methyl 2-hydroxycyclohexanecarboxylate, a versatile chiral intermediate, even minor impurities can have significant downstream consequences. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate analytical strategy for your research and development needs.

The Central Role of Purity in Drug Development

The journey of a drug from discovery to market is paved with rigorous analytical checkpoints. The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is not merely a quality control metric; it is a critical determinant of a drug's safety and therapeutic efficacy. Impurities can arise from various stages of the manufacturing process, including starting materials, by-products, and degradation products. The International Council for Harmonisation (ICH) guidelines, such as Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities, underscoring the regulatory importance of accurate purity assessment[1].

Quantitative NMR: A Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for the precise and accurate determination of compound purity. Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR is a primary ratio method. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[2][3]. This allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration.

Why qNMR is a Method of Choice

The selection of an analytical technique is always a balance of performance, speed, and the specific question being asked. For purity assessment, qNMR offers several distinct advantages:

  • Universality of Detection: Nearly all organic molecules contain protons, making ¹H qNMR broadly applicable.

  • No Need for Identical Reference Standards: A single, well-characterized internal standard can be used to quantify a wide range of compounds, which is particularly advantageous for novel molecules where a specific reference standard may not be available.

  • Structural Confirmation: Beyond quantification, the NMR spectrum provides a wealth of structural information, allowing for the simultaneous identification of the analyte and any impurities present in the sample.

  • High Precision and Accuracy: When performed correctly, qNMR can achieve high levels of precision and accuracy, often with uncertainties of less than 1%.

A Head-to-Head Comparison: qNMR vs. Chromatographic Techniques

While qNMR is a powerful tool, it is not the only option for purity assessment. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) are workhorse techniques in many analytical laboratories. The following table provides a comparative overview of these methods for the purity assessment of this compound.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-FID
Principle Direct proportionality between signal integral and number of nuclei.Differential partitioning between a mobile and stationary phase, with detection based on UV absorbance.Partitioning in the gas phase with detection by ionization in a flame.
Selectivity High; based on unique chemical shifts of protons.Moderate to high; dependent on chromatographic separation.High; excellent separation of volatile compounds.
Requires Analyte-Specific Standard No, uses a universal internal standard.Yes, for accurate quantification.Yes, for accurate quantification.
Sample Throughput Moderate; can be automated.High; well-suited for automation.High; well-suited for automation.
Sensitivity Moderate.High, especially for compounds with strong chromophores.Very high for volatile compounds.
Precision (RSD) < 1%< 2%< 2%
Accuracy High (typically >99%)High (typically >98%)High (typically >98%)
Structural Information Yes, provides full structural context.No, retention time is the primary identifier.No, retention time is the primary identifier.
Destructive? NoYesYes

In-Depth Experimental Protocols

I. Purity Assessment of this compound by qNMR

The successful implementation of a qNMR experiment hinges on several critical parameters. The choice of a deuterated solvent is paramount to ensure complete dissolution of both the analyte and the internal standard without introducing interfering signals. For this compound, a moderately polar compound, deuterated chloroform (CDCl₃) is an excellent choice.

The selection of an internal standard is equally critical. An ideal internal standard should be of high purity, chemically inert, have a simple spectrum with sharp signals that do not overlap with the analyte, and be soluble in the chosen solvent. Based on the expected ¹H NMR spectrum of this compound, which will have signals in the aliphatic region (1-4 ppm) and a methoxy singlet around 3.7 ppm, 1,3,5-trimethoxybenzene is a suitable internal standard. Its three equivalent methoxy groups give a sharp singlet at approximately 3.79 ppm and its aromatic protons appear further downfield around 6.09 ppm in CDCl₃, providing clear, non-overlapping regions for integration.

To ensure accurate quantification, the longitudinal relaxation time (T₁) of the protons must be considered. A relaxation delay (D1) of at least 5 times the longest T₁ is necessary for complete relaxation between pulses. For small molecules like this compound, a conservative D1 of 30 seconds is recommended to ensure full relaxation of all protons, including any potentially slow-relaxing quaternary carbons' attached protons in impurities.

qNMR experimental workflow for purity assessment.
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of high-purity (certified) 1,3,5-trimethoxybenzene into the same vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve both compounds completely.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into a calibrated NMR spectrometer (≥ 400 MHz).

    • Acquire a one-dimensional ¹H NMR spectrum using the following key parameters:

      • Pulse angle: 90°

      • Relaxation delay (D1): 30 seconds

      • Acquisition time: ≥ 2 seconds

      • Number of scans: ≥ 16 (to ensure adequate signal-to-noise ratio)

  • Data Processing and Purity Calculation:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the methoxy singlet at ~3.7 ppm, corresponding to 3 protons) and a signal from the internal standard (e.g., the aromatic singlet of 1,3,5-trimethoxybenzene at ~6.1 ppm, corresponding to 3 protons).

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

II. Purity Assessment by HPLC-UV

This compound lacks a strong UV chromophore, which presents a challenge for sensitive detection by HPLC-UV. Detection at low wavelengths (e.g., 210 nm) is possible but may suffer from interference from solvents and other impurities. A more robust approach for non-chromophoric compounds is the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or derivatization to introduce a chromophore. However, for the purpose of this comparison, we will outline a method using a standard UV detector at a low wavelength.

A reversed-phase C18 column is a suitable choice for this moderately polar analyte. A gradient elution with water and a polar organic solvent like acetonitrile or methanol will provide good separation of the main component from potential impurities of different polarities.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow rate: 1.0 mL/min.

  • Detection:

    • UV detection at 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Purity is typically determined by area percent, assuming all impurities have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard of the analyte is required to create a calibration curve.

III. Purity Assessment by GC-FID

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range. The choice of a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is appropriate for this analyte. A temperature gradient will be employed to ensure good separation of the main peak from any closely eluting impurities.

  • Instrumentation and Column:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).

  • Carrier Gas and Flow:

    • Helium at a constant flow rate of 1.0 mL/min.

  • Temperatures and Program:

    • Inlet temperature: 250 °C.

    • Detector temperature: 280 °C.

    • Oven program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject 1 µL of the sample solution with a split ratio of 50:1.

    • Purity is determined by area percent, which is generally more accurate in GC-FID than HPLC-UV due to the more uniform response of the FID to hydrocarbons.

Navigating the Choice of Technique: A Decision Framework

The selection of the optimal analytical technique depends on the specific requirements of the analysis. The following decision tree can guide researchers in their choice.

Decision_Tree A Start: Purity Assessment of This compound B Need for absolute quantification and structural information? A->B C qNMR B->C Yes D Routine QC and high throughput needed? B->D No F HPLC-UV/CAD/ELSD (for broader impurity profile) D->F No G Is the analyte volatile? D->G Yes E GC-FID (for volatile impurities) G->E Yes G->F No

Decision tree for selecting an analytical technique.

Potential Impurities and Their Detection

This compound is commonly synthesized by the hydrogenation of methyl salicylate. Potential impurities could include:

  • Unreacted Methyl Salicylate: The aromatic starting material.

  • Partially Hydrogenated Intermediates: Compounds where the aromatic ring is not fully saturated.

  • Over-reduction Products: Where the ester group is reduced to an alcohol.

  • Isomers: Cis/trans isomers of the product.

  • Residual Solvents: From the reaction and purification process.

qNMR is particularly adept at identifying and quantifying these impurities, as they will have distinct signals in the NMR spectrum. For example, any remaining methyl salicylate would show characteristic aromatic proton signals between 6.5 and 8 ppm.

GC-FID would be excellent at separating volatile impurities and isomers, provided they have different boiling points or interactions with the stationary phase.

HPLC-UV would be able to separate impurities with different polarities. However, impurities that lack a chromophore would be difficult to detect without a universal detector.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive and unambiguous purity assessment of this compound, an integrated analytical approach is often the most robust. qNMR stands out as a primary method for providing an accurate, absolute purity value without the need for an analyte-specific reference standard, while simultaneously offering structural confirmation. For routine quality control and the detection of trace volatile impurities, GC-FID is an excellent and highly sensitive complementary technique. HPLC with a universal detector can provide valuable information on non-volatile impurities.

By understanding the principles, strengths, and limitations of each of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their materials, ultimately contributing to the development of safer and more effective medicines.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 68(1), 133-149. [Link]

  • United States Pharmacopeia. General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • A. G. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 728. [Link]

Sources

Benchmarking Synthesis Routes for Functionalized Cyclohexanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclohexane ring is a pharmacophoric backbone in over 20% of small-molecule drugs, yet its non-planar chair conformation presents a persistent stereochemical challenge. Achieving precise substitution patterns—specifically controlling cis/trans relationships and absolute stereochemistry—often dictates the choice of synthetic route over raw yield.

This guide benchmarks three distinct methodologies for accessing functionalized cyclohexanes: Catalytic Hydrogenation of Arenes , Organocatalytic Diels-Alder Cycloaddition , and Late-Stage C-H Functionalization . We evaluate these routes not just on yield, but on diastereomeric ratio (dr), enantiomeric excess (ee), and step-economy, providing actionable protocols for the bench scientist.

The Challenge: Conformational Dynamics & Stereocontrol

The core difficulty in synthesizing functionalized cyclohexanes lies in the A-value (conformational energy). Substituents prefer equatorial positions to minimize 1,3-diaxial interactions. Synthetic methods must often overcome this thermodynamic preference to install "high-energy" axial substituents required for specific biological binding pockets.

Comparative Overview
FeatureRoute A: Arene Hydrogenation Route B: Asymmetric Diels-Alder Route C: C-H Functionalization
Primary Mechanism Surface-mediated reductionPericyclic [4+2] cycloadditionMetal-catalyzed C-H activation
Stereocontrol Source Haptophilicity / Catalyst SurfaceCatalyst Architecture (LUMO lowering)Directing Group / Ligand Geometry
Best For Scale-up, simple cis-isomersChiral, polysubstituted cores"Molecular Editing" of existing rings
Limitation Poor enantiocontrol (racemic mostly)Substrate availability (Diene/Dienophile)High catalyst cost, specific directing groups

Route A: Catalytic Hydrogenation of Phenols

The Industrial Workhorse

Historically, reducing phenols to cyclohexanones/ols yields thermodynamic mixtures. Modern heterogeneous catalysis, however, allows for "switchable" diastereoselectivity.

Mechanism & Causality

The stereochemical outcome is dictated by the Haptophilicity of the substrate to the metal surface.

  • Rh/C (Kinetic Control): The aromatic ring binds flat against the metal surface. Hydrogen adds from the metal face, forcing substituents into a cis relationship (all-down or all-up).

  • Pd/Al₂O₃ (Thermodynamic Control): Palladium facilitates reversible dehydrogenation/rehydrogenation, allowing the molecule to equilibrate to the thermodynamically stable trans isomer (diequatorial).

Validated Protocol: Switchable Synthesis of 2,6-Disubstituted Cyclohexanols

Based on methodology adapted from Glorius et al.

Objective: Synthesis of cis- or trans-2,6-dimethylcyclohexanol from 2,6-dimethylphenol.

Step-by-Step Workflow:
  • Preparation: In a high-pressure steel autoclave, dissolve 2,6-dimethylphenol (1.0 mmol) in isopropanol (2 mL).

  • Catalyst Loading (Select One):

    • For Cis-Selectivity (>95:5 dr): Add 5 mol% Rh/C (5 wt%).

    • For Trans-Selectivity (>90:10 dr): Add 5 mol% Pd/Al₂O₃ (5 wt%).

  • Pressurization: Purge with H₂ (3x) and pressurize to 50 bar .

  • Reaction: Stir at 60 °C for 12 hours.

  • Workup: Vent carefully. Filter through a Celite pad to remove the heterogeneous catalyst. Rinse with EtOAc.

  • Analysis: Analyze crude by GC-FID or ¹H NMR. Cis isomers typically display smaller coupling constants (

    
    ) compared to trans (
    
    
    
    ).

Route B: Organocatalytic Diels-Alder

The Precision Architect

For high optical purity and complex substitution patterns, the organocatalytic Diels-Alder (DA) reaction is superior. Using chiral amine catalysts (MacMillan catalysts) lowers the LUMO of the dienophile via iminium ion formation, blocking one face of the molecule.

Mechanism & Causality

The reaction proceeds via an Endo-transition state . The chiral amine forms a transient iminium ion with an


-unsaturated aldehyde. The bulky groups on the catalyst shield the Re-face, forcing the diene to approach from the Si-face (or vice versa), establishing absolute stereochemistry.
Validated Protocol: Enantioselective Construction of Trisubstituted Cyclohexenes

Based on MacMillan Imidazolidinone Catalysis

Objective: Reaction of cinnamaldehyde with cyclopentadiene.

Step-by-Step Workflow:
  • Catalyst Formation: To a vial, add (5S)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride (MacMillan Catalyst 1st Gen , 5 mol%).

  • Solvent: Add MeOH:H₂O (95:5 v/v, 1.0 M concentration relative to aldehyde). Note: Water is critical to hydrolysis of the iminium intermediate.

  • Reagents: Add cinnamaldehyde (1.0 equiv). Cool to -20 °C.

  • Addition: Add cyclopentadiene (3.0 equiv) slowly.

  • Reaction: Stir at -20 °C for 24 hours.

  • Quench: Dilute with Et₂O and wash with saturated NaHCO₃.

  • Purification: Flash chromatography on silica gel.

  • Performance Check: Expect >90% yield , >93% ee , and >10:1 endo:exo ratio.

Route C: Late-Stage C-H Functionalization

The Molecular Editor

This is the modern approach for diversifying "plain" cyclohexane scaffolds (like those found in feedstock chemicals or early intermediates) without de novo ring construction.

Mechanism & Causality

This route utilizes Concerted Metalation-Deprotonation (CMD) . A directing group (e.g., carboxylic acid or amide) coordinates a Pd(II) catalyst. A specifically designed ligand (e.g., pyridone-quinuclidine) acts as an internal base, deprotonating the


-C-H bond while the metal inserts, forming a palladacycle that can then be arylated or olefinated.
Validated Protocol: Transannular -Arylation of Cyclohexane Carboxylic Acid

Based on Yu Group Methodologies

Objective: Installing a phenyl group at the 3-position of cyclohexane carboxylic acid.

Step-by-Step Workflow:
  • Setup: In a sealed tube, combine cyclohexane carboxylic acid (0.2 mmol), Pd(OAc)₂ (10 mol%), and the MPAA Ligand (Mono-N-protected amino acid, 20 mol%).

  • Reagents: Add Aryl Iodide (1.5 equiv) and Ag₂CO₃ (1.0 equiv) as the oxidant/halide scavenger.

  • Solvent: Add hexafluoroisopropanol (HFIP) (solvent effect is crucial for C-H activation stabilization).

  • Reaction: Heat to 100 °C for 18 hours.

  • Workup: Filter through Celite. Acidify with 1M HCl to ensure the product is in the free acid form.

  • Significance: This transforms a cheap commodity chemical into a 1,3-disubstituted scaffold in one step , a process that would take 6-8 steps via traditional cyclization.

Benchmarking Data Summary

The following table compares the performance of these routes for generating a hypothetical chiral, trisubstituted cyclohexane core .

MetricRoute A: HydrogenationRoute B: Organocatalytic DARoute C: C-H Functionalization
Step Count 3-4 (Requires pre-functionalized arene)1 (Convergent) 1 (From commodity cyclic acid)
Yield (Isolated) High (>90%)Good (75-85%)Moderate (50-70%)
Diastereoselectivity (dr) Variable (Switchable 10:1 to 20:[1]1)Excellent (>20:1 Endo:Exo) High (>20:1 Transannular)
Enantioselectivity (ee) N/A (Usually requires chiral resolution)Excellent (>90-99%) N/A (Substrate control)
Scalability High (kg to ton) Moderate (g to kg)Low (mg to g, high catalyst cost)
Atom Economy (PMI) Excellent (H₂ is only reagent) Good (100% atom economy)Poor (Requires Ag salts/oxidants)

Decision Matrix & Pathway Visualization

Figure 1: Strategic Selection of Synthesis Route

Caption: Decision tree for selecting the optimal cyclohexane synthesis route based on substitution requirements and scale.

G Start Target: Functionalized Cyclohexane Chirality Is Absolute Chirality Required? Start->Chirality Scale Target Scale? Chirality->Scale No (Racemic OK) ExistingRing Is the Ring Already Formed? Chirality->ExistingRing Yes (High ee needed) RouteA Route A: Catalytic Hydrogenation (High Scale, Low Cost, Cis/Trans Control) Scale->RouteA >1 kg RouteC Route C: C-H Functionalization (Late-Stage Editing, Rapid SAR) Scale->RouteC <100 mg (Discovery) RouteB Route B: Organocatalytic Diels-Alder (High Complexity, High ee, De Novo Build) ExistingRing->RouteB No (Build Scaffold) ExistingRing->RouteC Yes (Modify Scaffold)

Figure 2: Mechanistic Divergence

Caption: Visualizing the stereodetermining step for each methodology.

Mechanism cluster_0 Route A: Haptophilicity cluster_1 Route B: LUMO Activation cluster_2 Route C: Directed Activation M1 Metal Surface Binding (Flat Adsorption) M2 Syn-H2 Addition (Cis-Selectivity) M1->M2 D1 Iminium Ion Formation (Shielded Face) D2 Endo-Transition State (High ee/dr) D1->D2 C1 Ligand-Directed Metallacycle C2 Transannular Functionalization C1->C2

References

  • Glorius, F., et al. (2020). "Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives." ACS Catalysis.

  • MacMillan, D. W. C., et al. (2000).[2] "The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society.[3]

  • Yu, J.-Q., et al. (2023). "Transannular C-H functionalization of cycloalkane carboxylic acids." Nature.[4]

  • Merino, P., et al. (2010). "Enantioselective Organocatalytic Diels-Alder Reactions." Synthesis.

  • ACS Green Chemistry Institute. "Process Mass Intensity (PMI) Metric." ACS GCI Pharmaceutical Roundtable.

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A Senior Application Scientist's Guide to the Reduction of Cyclohexanone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The reduction of the carbonyl group within cyclohexanone derivatives is a cornerstone transformation in organic synthesis, pivotal to the construction of pharmaceuticals, natural products, and advanced materials. The resulting cyclohexanols, with their well-defined stereochemistry, serve as critical chiral building blocks. However, the seemingly straightforward conversion of a ketone to a secondary alcohol is nuanced, with the choice of reducing agent profoundly influencing reaction efficiency, functional group tolerance, and, most critically, the stereochemical outcome.

This guide provides a comparative analysis of common and specialized reducing agents for cyclohexanone derivatives, offering insights into the underlying principles that govern their reactivity and selectivity. We will delve into the mechanistic rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in selecting the optimal conditions for their specific synthetic challenges.

The Stereochemical Landscape of Cyclohexanone Reduction

The rigid, chair-like conformation of the cyclohexanone ring dictates that an incoming nucleophile, such as a hydride, can attack the carbonyl carbon from one of two faces: the axial face or the equatorial face. This leads to the formation of two possible diastereomeric alcohol products. The predominance of one diastereomer over the other is a function of a delicate balance between steric and electronic factors, a concept central to stereoselective synthesis.

Two guiding principles are often invoked to rationalize the observed stereoselectivity:

  • Steric-Approach Control: This model posits that the nucleophile will preferentially attack from the less sterically hindered face of the carbonyl. In the context of cyclohexanones, this often means avoiding 1,3-diaxial interactions with substituents on the ring.

  • Torsional Strain (Felkin-Anh Model): This model considers the developing torsional strain in the transition state. Axial attack is often favored by smaller nucleophiles as it avoids eclipsing interactions between the newly forming C-H bond and the adjacent equatorial C-H bonds on the ring.[1]

The interplay of these effects is highly dependent on the steric bulk of both the reducing agent and the substituents on the cyclohexanone ring.

A Comparative Overview of Common Reducing Agents

The choice of reducing agent is the primary determinant of the stereochemical outcome and functional group compatibility of the reaction. Here, we compare four widely used classes of reducing agents.

Small Hydride Reagents: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄)

Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the workhorses of carbonyl reduction.[2] Both are sources of the hydride ion (H⁻) and are considered sterically undemanding.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is capable of reducing aldehydes and ketones to their corresponding alcohols.[3] It is notably unreactive towards more robust functional groups like esters, amides, and carboxylic acids, making it an excellent choice for chemoselective reductions.[4] Its compatibility with protic solvents, such as methanol and ethanol, and its relative safety make it a convenient and widely used laboratory reagent.[3]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a significantly more powerful reducing agent than NaBH₄.[2] This heightened reactivity is due to the greater polarity of the Al-H bond compared to the B-H bond.[2] It readily reduces a broad spectrum of carbonyl-containing functional groups, including esters, carboxylic acids, and amides.[4] However, this power comes at the cost of selectivity and safety. LiAlH₄ reacts violently with protic solvents, including water and alcohols, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[5] Extreme caution must be exercised during its handling and workup.[5][6][7]

Stereoselectivity of Small Hydrides: For most substituted cyclohexanones, both NaBH₄ and LiAlH₄ favor axial attack to yield the thermodynamically more stable equatorial alcohol . This preference is rationalized by the Felkin-Anh model, where the smaller hydride nucleophile avoids the torsional strain associated with equatorial attack.[8]

Bulky Hydride Reagents: The "Selectride" Family

To override the inherent preference for axial attack, chemists turn to sterically hindered reducing agents. The most prominent among these are the trialkylborohydrides, commercially known as the "Selectrides," such as L-Selectride® (lithium tri-sec-butylborohydride).

The three bulky sec-butyl groups surrounding the boron atom dramatically increase the steric demand of the hydride source. This steric hindrance makes axial attack, with its requisite navigation past axial hydrogens at the C3 and C5 positions, highly unfavorable. Consequently, these reagents attack almost exclusively from the more open equatorial face , leading to the formation of the thermodynamically less stable axial alcohol .[9][10] This predictable reversal of stereoselectivity makes bulky hydrides invaluable tools for accessing specific diastereomers.

Diisobutylaluminum Hydride (DIBAL-H)

DIBAL-H is a versatile reducing agent that exhibits characteristics of both small and bulky hydrides, with its reactivity being highly temperature-dependent. It is most renowned for the partial reduction of esters and nitriles to aldehydes at low temperatures (typically -78 °C).[11][12] In the context of cyclohexanone reduction, DIBAL-H acts as a bulky reducing agent, favoring equatorial attack to produce the axial alcohol. Its electrophilic nature, due to the aluminum center, also plays a role in its reactivity profile.[11]

Catalytic Hydrogenation

Catalytic hydrogenation offers a fundamentally different approach to reduction, employing molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., Pt, Pd, Rh, Ni).[4] This method is highly efficient and atom-economical, making it suitable for large-scale industrial applications. The stereochemical outcome of catalytic hydrogenation is dependent on the catalyst, substrate, and reaction conditions. Often, the substrate adsorbs onto the catalyst surface from its less hindered face, leading to syn-addition of hydrogen from that face. For many substituted cyclohexanones, this results in the formation of the cis-diastereomer.[13]

Catalytic Transfer Hydrogenation (CTH) is a safer and more convenient alternative that avoids the need for high-pressure hydrogen gas. In CTH, a hydrogen donor molecule, such as isopropanol, transfers hydrogen to the substrate in the presence of a catalyst.[13]

Performance Data: A Head-to-Head Comparison

The diastereoselectivity of various reducing agents is best illustrated with experimental data. The reduction of 4-tert-butylcyclohexanone is a classic textbook example that clearly demonstrates the influence of steric bulk on the stereochemical outcome.

Reducing AgentSubstrateProduct Ratio (trans:cis)Predominant AttackReference(s)
NaBH₄ 4-tert-Butylcyclohexanone88:12Axial[10][14]
LiAlH₄ 4-tert-Butylcyclohexanone90:10Axial[9]
L-Selectride® 4-tert-Butylcyclohexanone8:92Equatorial[10][14]
Catalytic Transfer Hydrogenation (MgO catalyst) 4-tert-ButylcyclohexanoneHigh selectivity for cis isomerEquatorial[13]

Note: For 4-tert-butylcyclohexanol, the 'trans' isomer corresponds to the equatorial alcohol, and the 'cis' isomer corresponds to the axial alcohol.

Experimental Protocols

To provide a practical context for the discussed principles, detailed experimental protocols for the reduction of 2-methylcyclohexanone using three different hydride reagents are presented below.

Workflow for Hydride Reduction of a Cyclohexanone Derivative

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation A Dissolve 2-methylcyclohexanone in appropriate anhydrous solvent (e.g., THF for LiAlH4/L-Selectride, MeOH for NaBH4) B Cool reaction mixture in an ice bath (0 °C) or dry ice/acetone bath (-78 °C) A->B C Slowly add reducing agent (e.g., NaBH4 powder, or solution of LiAlH4/L-Selectride in THF) B->C D Stir reaction for specified time (e.g., 30 min to several hours) C->D E Monitor reaction progress by TLC D->E F Quench excess hydride (e.g., add water/acid for NaBH4, sequential H2O, NaOH, H2O for LiAlH4) E->F G Extract product with an organic solvent (e.g., diethyl ether) F->G H Wash, dry, and concentrate the organic layer G->H I Purify product (e.g., chromatography) and analyze (NMR, GC) for diastereomeric ratio H->I

Caption: General workflow for the hydride reduction of a cyclohexanone derivative.

Protocol 1: Reduction with Sodium Borohydride (Axial Attack)

This protocol is adapted from a procedure for the reduction of 2-methylcyclohexanone.

  • Reaction Setup: Dissolve 2-methylcyclohexanone (e.g., 0.9 mL) in 4 mL of dichloromethane in a large test tube.

  • Cooling: Place the test tube in an ice-water bath to cool the solution to approximately 0 °C.

  • Addition of Reagent: Carefully and portion-wise, add sodium borohydride (0.15 g) to the stirred solution. Effervescence will be observed.

  • Reaction: After the initial vigorous reaction subsides, remove the test tube from the ice bath and allow it to stir at room temperature for 20 minutes.

  • Workup: Quench the reaction by slowly adding 5 mL of 3 M sodium hydroxide solution to decompose the borate ester intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-methylcyclohexanol.

  • Analysis: Determine the diastereomeric ratio of the cis- and trans-2-methylcyclohexanol products using ¹H NMR spectroscopy or gas chromatography.

Protocol 2: Reduction with L-Selectride® (Equatorial Attack)

This protocol is a representative procedure for the reduction of a cyclohexanone derivative with a bulky hydride.

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-tert-butylcyclohexanone (e.g., 1.0 g, 6.48 mmol) and dissolve it in 20 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagent: While maintaining the temperature at -78 °C, slowly add a 1.0 M solution of L-Selectride® in THF (7.1 mL, 7.1 mmol) via syringe over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 5 mL of water, followed by 5 mL of 3 M sodium hydroxide solution, and then 5 mL of 30% hydrogen peroxide solution (Caution: exothermic!).

  • Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the cis- and trans-4-tert-butylcyclohexanol products by ¹H NMR spectroscopy. A high proportion of the cis (axial alcohol) isomer is expected.[10][14]

Safety and Handling Considerations

The hydride-based reducing agents discussed herein are reactive and require careful handling.

ReagentHazardsHandling Precautions
NaBH₄ Flammable solid, toxic. Reacts with water to produce flammable hydrogen gas.Handle in a well-ventilated area. Avoid contact with water and strong acids. Wear appropriate PPE.
LiAlH₄ Pyrophoric solid (may ignite spontaneously in air). Reacts violently with water, producing flammable hydrogen gas. Corrosive.Strictly handle under an inert atmosphere (nitrogen or argon). Use only anhydrous solvents. Wear flame-retardant lab coat, gloves, and safety glasses. Have a Class D fire extinguisher (for combustible metals) readily available.[5][6][7]
L-Selectride® Flammable liquid and solid. Reacts with water. Corrosive.Handle under an inert atmosphere. Store and handle as a solution in THF. Avoid contact with water. Wear appropriate PPE.
DIBAL-H Pyrophoric. Reacts violently with water. Corrosive.Strictly handle under an inert atmosphere. Typically supplied as a solution in an organic solvent. Quench reactions at low temperatures with extreme care. Wear appropriate PPE.

Mechanistic Insights: Visualizing the Reaction Pathway

The stereochemical outcome of these reductions can be visualized through the transition state models.

G Stereochemical Models of Hydride Attack cluster_axial Axial Attack (Small Hydrides) cluster_equatorial Equatorial Attack (Bulky Hydrides) Axial_Attack H⁻ approaches from the axial face, avoiding torsional strain. Axial_TS [Transition State] Axial_Attack->Axial_TS e.g., NaBH₄, LiAlH₄ Equatorial_Product Equatorial Alcohol (Thermodynamically favored) Axial_TS->Equatorial_Product Equatorial_Attack Bulky H⁻ approaches from the less hindered equatorial face. Equatorial_TS [Transition State] Equatorial_Attack->Equatorial_TS e.g., L-Selectride® Axial_Product Axial Alcohol (Kinetically favored) Equatorial_TS->Axial_Product

Caption: A simplified representation of axial vs. equatorial attack on a cyclohexanone ring.

Conclusion and Future Trends

The selection of a reducing agent for cyclohexanone derivatives is a critical decision that dictates the stereochemical outcome of the reaction. For the synthesis of thermodynamically favored equatorial alcohols, small, unhindered hydrides like NaBH₄ and LiAlH₄ are the reagents of choice, with NaBH₄ offering superior safety and functional group tolerance. Conversely, to access the kinetically favored axial alcohols, bulky reagents such as L-Selectride® are indispensable. Catalytic hydrogenation provides a powerful and scalable alternative, though control of stereoselectivity can be more complex.

The future of this field lies in the development of even more selective and sustainable methods. Enantioselective reductions using chiral catalysts are becoming increasingly sophisticated, offering access to single enantiomers, which is of paramount importance in drug development. Furthermore, the advancement of catalytic transfer hydrogenation methods continues to provide safer and more environmentally benign alternatives to traditional metal hydrides. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions and navigate the rich and varied landscape of cyclohexanone reduction chemistry.

References

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  • Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.
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  • Gliński, M., et al. (2022). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts.
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  • Jasperse, J. (n.d.). NaBH4 Reduction of 2-Methylcyclohexanone. Retrieved from [Link]

  • Gliński, M., et al. (2022). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Beacon Bin Science. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman [Video]. YouTube. Retrieved from [Link]

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